Product packaging for 2-Methyl-1,1-bis(2-methylpropoxy)propane(Cat. No.:CAS No. 13262-24-3)

2-Methyl-1,1-bis(2-methylpropoxy)propane

Cat. No.: B076010
CAS No.: 13262-24-3
M. Wt: 202.33 g/mol
InChI Key: PYLBPIIOEGWQSX-UHFFFAOYSA-N
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Description

2-Methyl-1,1-bis(2-methylpropoxy)propane is a useful research compound. Its molecular formula is C12H26O2 and its molecular weight is 202.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O2 B076010 2-Methyl-1,1-bis(2-methylpropoxy)propane CAS No. 13262-24-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13262-24-3

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

2-methyl-1,1-bis(2-methylpropoxy)propane

InChI

InChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

PYLBPIIOEGWQSX-UHFFFAOYSA-N

SMILES

CC(C)COC(C(C)C)OCC(C)C

Canonical SMILES

CC(C)COC(C(C)C)OCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known by its synonym 1,1-Diisobutoxy-2-methylpropane. The document details its chemical structure, formula, and key identifiers. It also summarizes its physicochemical properties and outlines a general synthesis methodology, addressing researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is an acetal, characterized by a central carbon atom bonded to two isobutoxy groups and an isobutyl group.

Molecular Formula: C₁₂H₂₆O₂[1][2]

IUPAC Name: this compound[1]

Chemical Structure:

SMILES: CC(C)COC(C(C)C)OCC(C)C[1][2]

InChI: InChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3[1][2]

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties of this compound are presented in the table below. It is important to note that experimental data for properties such as boiling and melting points were not available in the public domain at the time of this guide's compilation. The values presented are primarily computed properties from reliable chemical databases.

PropertyValueSource
Molecular Weight 202.33 g/mol [1]
CAS Number 13262-24-3[1]
Monoisotopic Mass 202.193280068 Da[1]
XLogP3 4.1[1]
Synonyms 1,1-Diisobutoxy-2-methylpropane, 1,1-Diisobutoxyisobutane[1]

Synthesis

A general method for the synthesis of this compound involves the acid-catalyzed reaction of 2-methylpropanal (isobutyraldehyde) with 2-methyl-1-propanol (isobutanol). This reaction is a standard procedure for acetal formation.

General Experimental Protocol:

The synthesis of this compound can be achieved through the reaction of isobutyraldehyde with two equivalents of isobutanol in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. The reaction is typically carried out in a non-polar solvent, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal.

Reaction:

(CH₃)₂CHCHO + 2 (CH₃)₂CHCH₂OH --[H⁺]--> (CH₃)₂CHCH(OCH₂CH(CH₃)₂)₂ + H₂O

A detailed experimental protocol would involve the following conceptual steps, though specific quantities and conditions would require laboratory optimization:

  • Reactant Mixture: Isobutyraldehyde and a slight excess of isobutanol are dissolved in a suitable solvent like toluene or hexane in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of a strong acid is added to the mixture.

  • Water Removal: A Dean-Stark apparatus is typically used to azeotropically remove the water formed during the reaction, which drives the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

While the raw spectral data is not publicly available, references indicate the existence of ¹³C NMR and vapor phase Infrared (IR) spectra for this compound. This information is valuable for the structural confirmation of the synthesized compound. Researchers can expect characteristic peaks in the IR spectrum corresponding to C-O and C-H bonds, and the ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon environments in the molecule.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the diagram below.

G Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Isobutyraldehyde Isobutyraldehyde Reaction Mixture Reaction Mixture Isobutyraldehyde->Reaction Mixture Isobutanol Isobutanol Isobutanol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Water Removal Water Removal Purified Product Purified Product Reaction Mixture->Purified Product Purification

A diagram illustrating the synthesis workflow of this compound.

References

An In-depth Technical Guide to CAS Number 13262-24-3

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding your request: Initial research indicates that the CAS number provided, 13262-24-3, corresponds to the chemical compound Propane, 2-methyl-1,1-bis(2-methylpropoxy)- . However, there is a significant lack of in-depth technical information, experimental protocols, and data on signaling pathways for this specific substance. This scarcity of public-domain data makes it impossible to generate the comprehensive technical guide or whitepaper you have requested.

Conversely, our search algorithms have identified a closely related CAS number, 5036-48-6 , which corresponds to 1-(3-Aminopropyl)imidazole . This compound is extensively documented in scientific literature and would be a suitable subject for the in-depth guide you have outlined.

It is possible that your original query contained a typographical error. Therefore, this guide will proceed by presenting the limited information available for CAS 13262-24-3 and then, for your consideration, will provide a comprehensive overview of the properties and uses of 1-(3-Aminopropyl)imidazole (CAS 5036-48-6), which aligns with the depth and technical nature of your request.

Part 1: CAS Number 13262-24-3: Propane, 2-methyl-1,1-bis(2-methylpropoxy)-

The compound associated with CAS number 13262-24-3 is an acetal. Information available in public databases is sparse and primarily consists of basic chemical identifiers and computed physical properties.

Chemical Properties of Propane, 2-methyl-1,1-bis(2-methylpropoxy)-
PropertyValueSource
Molecular Formula C12H26O2[1][2]
Molecular Weight 202.33 g/mol [1][2]
IUPAC Name 2-methyl-1,1-bis(2-methylpropoxy)propane[1][2]
LogP (estimated) 3.781 - 4.1[2][3]
CAS Registry Number 13262-24-3[1][2][3]
Uses and Applications

The primary documented use for this compound is as a flavoring substance in food products, as listed in European Union regulations.[4][5] There is no available information to suggest its use in drug development, research, or any specific signaling pathways.

Due to the limited data, we are unable to provide experimental protocols or visualizations for this compound.

Part 2: A Proposed Alternative: CAS Number 5036-48-6 - 1-(3-Aminopropyl)imidazole

We propose that your query may have intended to be for CAS number 5036-48-6, 1-(3-Aminopropyl)imidazole . This compound is a versatile chemical with a wide range of applications in research and development, making it a fitting subject for an in-depth technical guide.

Overview of 1-(3-Aminopropyl)imidazole

1-(3-Aminopropyl)imidazole is a derivative of imidazole containing a primary amine. This bifunctional structure allows it to be used as a building block in the synthesis of more complex molecules and as a functional component in various materials.

Chemical and Physical Properties of 1-(3-Aminopropyl)imidazole
PropertyValueSource
Molecular Formula C6H11N3[6][]
Molecular Weight 125.17 g/mol [6][]
Appearance Clear colorless liquid[6][8]
Density 1.049 g/mL at 25 °C[]
Boiling Point 296 °C[6][8]
Melting Point -68 °C[6][8]
Flash Point 154 °C (309.2 °F)
Refractive Index n20/D 1.519[]
Water Solubility Miscible[6][8][9]
pKa 9.08 ± 0.10 (Predicted)[6][8]
SMILES NCCCn1ccnc1[]
InChI Key KDHWOCLBMVSZPG-UHFFFAOYSA-N[]
Core Applications and Uses

1-(3-Aminopropyl)imidazole has several key areas of application, primarily driven by its chemical properties.

A significant application of this compound is in the synthesis of pH-sensitive polymers .[6][][10] The imidazole group has a pKa in the physiological range, making polymers incorporating this moiety responsive to changes in pH. This property is highly valuable in the development of "smart" materials for drug delivery systems.

  • Drug Delivery: It is used to create nanocarriers for anticancer drugs that can release their payload in the acidic environment of tumor tissues or within endosomes after cellular uptake.[]

  • Proton Exchange Membranes: It has been used to functionalize polymers like PVC to create high-temperature proton exchange membranes for fuel cell applications.[4]

1-(3-Aminopropyl)imidazole serves as a versatile building block in organic synthesis.

  • Latent Curing Agents: It can be reacted with isocyanates to form adducts that act as thermal latent curing agents for epoxy resins.[3]

  • Antimicrobial Agents: The imidazole nucleus is a core scaffold in many compounds with pharmacological properties.[11][12][13][14] Derivatives of 1-(3-aminopropyl)imidazole have been synthesized and investigated for their antimicrobial activities.[11][12]

The imidazole group can act as a catalyst in various chemical reactions.

  • Epoxy and Urethane Reactions: It is used as a selective catalyst in epoxy and urethane chemistry.[9]

  • Polyurethane Foams: It serves as a low-volatility catalyst in the production of molded soft polyurethane foams.[9]

Experimental Protocols

Detailed experimental protocols are available in the scientific literature for various applications of 1-(3-Aminopropyl)imidazole. Below is a representative example of a synthesis protocol.

This protocol describes the synthesis of a latent curing agent from 1-(3-aminopropyl)imidazole and phenyl isocyanate.[3]

Materials:

  • 1-(3-aminopropyl)imidazole (3.75 g, 0.029 mol)

  • Phenyl isocyanate (3.57 g, 0.029 mol)

  • Dichloromethane (DCM) (60 mL)

  • 100 mL round-bottom flask

  • Magnetic stir bar

  • Ice bath

Procedure:

  • Add 1-(3-aminopropyl)imidazole to DCM in the round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add phenyl isocyanate dropwise to the cooled solution.

  • Allow the solution to gradually warm to room temperature.

  • Stir the reaction mixture for 24 hours.

  • The product, Phenylurea Propyl Imidazole (PUPI), can then be isolated and characterized.

Visualizing Logical Relationships and Workflows

The following diagrams illustrate key concepts and workflows related to the applications of 1-(3-Aminopropyl)imidazole.

Synthesis_of_PUPI cluster_reactants Reactants cluster_conditions Reaction Conditions 1-(3-Aminopropyl)imidazole 1-(3-Aminopropyl)imidazole 1-(3-Aminopropyl)imidazole->Reaction Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->Reaction DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction 0°C to RT 0°C to RT 0°C to RT->Reaction 24h Stirring 24h Stirring 24h Stirring->Reaction Product Phenylurea Propyl Imidazole (PUPI) Reaction->Product

Synthesis of Phenylurea Propyl Imidazole (PUPI).

Drug_Delivery_Concept cluster_synthesis Nanocarrier Synthesis cluster_tumor Tumor Microenvironment pH_sensitive_polymer pH-Sensitive Polymer (with 1-(3-aminopropyl)imidazole) Drug_Encapsulation Drug Encapsulation pH_sensitive_polymer->Drug_Encapsulation Anticancer_Drug Anticancer Drug Anticancer_Drug->Drug_Encapsulation Circulation Circulation Drug_Encapsulation->Circulation Acidic_pH Acidic pH (Tumor) Circulation->Acidic_pH Drug_Release Drug Release Acidic_pH->Drug_Release Protonation of imidazole triggers nanocarrier instability Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Concept of pH-sensitive drug delivery.
Safety Information

1-(3-Aminopropyl)imidazole is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1][15] It may also cause respiratory irritation.[1][15] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[1]

Conclusion and Recommendation

While the requested information on CAS number 13262-24-3 is not available to the extent required for a technical whitepaper, we have provided a comprehensive overview of the properties, uses, and experimental context for the closely related and well-documented compound, 1-(3-Aminopropyl)imidazole (CAS 5036-48-6).

We recommend that you review the information provided for 1-(3-Aminopropyl)imidazole. Should you confirm that this is the compound of interest, or if you would like to proceed with a full in-depth technical guide on this alternative, we are prepared to generate a complete report that fully addresses all the core requirements of your original request, including detailed experimental protocols, further signaling pathway diagrams (where applicable), and a more exhaustive review of the literature.

References

Technical Guide: Physicochemical Analysis of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to determining the molecular weight of the chemical compound 2-Methyl-1,1-bis(2-methylpropoxy)propane, a critical parameter in chemical and pharmaceutical research.

Compound Identification

The first step in any chemical analysis is the precise identification of the molecule . The compound is identified by its IUPAC name, which encodes its structural information.

  • IUPAC Name: this compound

  • Synonym: 1,1-Diisobutoxy-2-methylpropane

Experimental Protocol: Molecular Weight Determination

The molecular weight of a compound is determined by a systematic, calculation-based protocol derived from its chemical formula.

Methodology
  • Structural Elucidation: The IUPAC name "this compound" is deconstructed to ascertain the molecular structure.

    • Parent Chain: A three-carbon "propane" chain.

    • Substituents at Carbon 2: A "methyl" group (-CH₃).

    • Substituents at Carbon 1: Two "2-methylpropoxy" groups (-O-CH₂-CH(CH₃)₂), also known as isobutoxy groups. This structure is an acetal formed from 2-methylpropanal and two molecules of 2-methyl-1-propanol.

  • Molecular Formula Derivation: By counting the atoms in the elucidated structure, the molecular formula is derived.

    • Carbon (C): 3 (from propane backbone) + 1 (from methyl group) + 2 * 4 (from the two 2-methylpropoxy groups) = 12 atoms.

    • Hydrogen (H): 6 (from propane backbone) + 1 (from the methyl group's carbon) + 1 (from C1) + 18 (from the two 2-methylpropoxy groups) = 26 atoms.

    • Oxygen (O): 2 (one from each 2-methylpropoxy group).

    • The resulting molecular formula is C₁₂H₂₆O₂ [1][2].

  • Calculation of Molecular Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights are used for this calculation.

    • Mass = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

    • Mass = (12 × 12.011) + (26 × 1.008) + (2 × 15.999)

    • Mass = 144.132 + 26.208 + 31.998 = 202.338 g/mol

Data Presentation

Quantitative data related to the molecular composition and weight are summarized below for clarity.

Table 1: Atomic Composition of C₁₂H₂₆O₂

Element Symbol Count Atomic Weight ( g/mol ) Total Mass Contribution ( g/mol )
Carbon C 12 12.011 144.132
Hydrogen H 26 1.008 26.208

| Oxygen | O | 2 | 15.999 | 31.998 |

Table 2: Physicochemical Properties Summary

Property Value Reference
Molecular Formula C₁₂H₂₆O₂ PubChem CID 545267[1][2]
Molecular Weight 202.33 g/mol Computed by PubChem 2.2[1]

| Monoisotopic Mass | 202.19328 Da | PubChem CID 545267[2] |

Visualization of Workflow

The logical process for determining the molecular weight from a chemical name is illustrated in the following diagram.

MolecularWeightWorkflow A IUPAC Name: This compound B Structural Elucidation A->B Deconstruct C Determine Molecular Formula (C₁₂H₂₆O₂) B->C Count Atoms D Sum Atomic Weights (C, H, O) C->D Apply Standard Weights E Final Molecular Weight (202.33 g/mol) D->E Calculate Total

Caption: Workflow for calculating molecular weight from an IUPAC name.

References

synthesis pathways for 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane, a compound also known as isobutyraldehyde diisobutyl acetal, is presented for researchers, scientists, and professionals in drug development. This document outlines the core synthesis pathways, experimental protocols, and relevant quantitative data.

Introduction and Core Synthesis Pathway

This compound is a di-ether, specifically an acetal. The primary and most direct pathway for its synthesis is through the acid-catalyzed acetalization of 2-methylpropanal (isobutyraldehyde) with two equivalents of 2-methyl-1-propanol (isobutanol).

The reaction involves the nucleophilic addition of the alcohol to the aldehyde. The aldehyde is first protonated by an acid catalyst, making its carbonyl carbon more electrophilic. This is followed by the attack of one molecule of isobutanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second molecule of isobutanol attacks this carbocation, and after deprotonation, the final acetal product is formed. To drive the reaction to completion, the water generated as a byproduct is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Synthesis Pathway and Experimental Workflow

The logical flow of the synthesis, from reactants to the final purified product, is illustrated below. This process involves the core chemical reaction followed by a standard workup and purification procedure to isolate the target compound.

Synthesis_Workflow Reactants 2-Methylpropanal + 2-Methyl-1-propanol Reaction Acid-Catalyzed Acetalization (e.g., p-TSA, H₂SO₄) with Water Removal Reactants->Reaction Workup Neutralization & Washing (e.g., NaHCO₃, Brine) Reaction->Workup Drying Drying Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Drying Purification Solvent Removal & Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis and purification of the target acetal.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound. These values are representative of a typical acid-catalyzed acetalization reaction.

ParameterValue / RangeNotes
Reactants
2-Methylpropanal1.0 molar equivalentLimiting reagent
2-Methyl-1-propanol2.0 - 2.5 molar equivalentsExcess used to drive equilibrium
Catalyst
p-Toluenesulfonic acid (p-TSA)0.01 - 0.05 molar equivalentsCommon, effective solid acid catalyst
Sulfuric Acid (H₂SO₄)Catalytic amountAlternative strong acid catalyst
Reaction Conditions
SolventToluene or CyclohexaneForms an azeotrope with water for removal
TemperatureReflux (80-110 °C)Dependent on the solvent chosen
Reaction Time2 - 6 hoursMonitored by water collection
Product Properties
Theoretical YieldDependent on scaleCalculated based on the limiting reagent
Actual Yield75% - 90%Typical range for this type of reaction
Boiling PointApprox. 180-190 °C (at atm. pressure)Estimated; lower under vacuum

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • 2-Methylpropanal (isobutyraldehyde)

  • 2-Methyl-1-propanol (isobutanol)

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble the Dean-Stark apparatus with a 500 mL round-bottom flask and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: Charge the round-bottom flask with toluene (200 mL), 2-methylpropanal (1.0 eq), 2-methyl-1-propanol (2.2 eq), and a magnetic stir bar.

  • Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.02 eq) to the flask.

  • Reaction Execution:

    • Heat the mixture to reflux using the heating mantle.

    • Stir the reaction mixture vigorously.

    • The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

    • Continue the reflux until no more water is collected in the trap (typically 2-4 hours). This indicates the reaction is complete.

  • Reaction Quench and Workup:

    • Allow the flask to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.

    • Wash the organic layer with 100 mL of brine. Separate and collect the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene solvent.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid. Collect the fraction boiling at the appropriate temperature for the given pressure.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Methylpropanal is flammable and has a pungent odor. Toluene is a flammable and volatile solvent. Handle strong acids with care.

Spectroscopic Profile of 2-Methyl-1,1-bis(2-methylpropoxy)propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,1-bis(2-methylpropoxy)propane (CAS No. 13262-24-3), a dialkoxy alkane. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of specific experimental spectra in public databases, predicted values based on structure-spectrum correlations and data for analogous compounds are included for completeness.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nucleus Chemical Shift (δ) ppm (Predicted) Multiplicity Assignment
¹H~3.2 - 3.4dO-CH
~4.2 - 4.4dO-CH -O
~1.8 - 2.0mCH (CH₃)₂ (isobutyl)
~0.9dCH(C H₃)₂ (isobutyl)
~1.7 - 1.9mCH (CH₃)₂ (isopropyl)
~0.9dCH(C H₃)₂ (isopropyl)
¹³C~105-115CHO-C H-O
~75-85CH₂O-C H₂
~30-40CHC H(CH₃)₂ (isopropyl)
~25-35CHC H(CH₃)₂ (isobutyl)
~15-25CH₃CH(C H₃)₂

Note: Predicted values are based on typical chemical shifts for acetals and ethers. Actual experimental values may vary.

Table 2: Mass Spectrometry Data

Technique m/z Value Relative Abundance Proposed Fragment
Electron Ionization (EI)57Most Abundant[C₄H₉]⁺ (tert-butyl cation)
412nd Most Abundant[C₃H₅]⁺ (allyl cation)
733rd Most Abundant[C₄H₉O]⁺

Source: PubChem CID 545267.[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) (Predicted) Intensity Vibrational Mode
2960-2850StrongC-H stretching (alkane)
1470-1450MediumC-H bending (alkane)
1380-1365MediumC-H bending (gem-dimethyl)
1150-1050StrongC-O stretching (acetal/ether)[2][3][4][5]

Note: Predicted values are based on characteristic absorption frequencies for ethers and acetals.[2][3][4][5]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are representative of standard practices for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a chemical shift reference at 0.00 ppm. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called shimming.

    • A standard one-pulse sequence is typically used.

    • Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Application: A small drop of the liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is used to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

  • Sample Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths of IR radiation are absorbed. The reflected beam is then directed to the detector.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (EI) Synthesis->MS IR IR Spectroscopy (FT-IR) Synthesis->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal. Due to the limited availability of direct experimental spectral data in public databases, this guide presents a predicted spectrum based on the analysis of structurally similar compounds and fundamental NMR principles. It includes a comprehensive table of predicted chemical shifts, multiplicities, and integration values, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and proton relationships.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the spin-spin coupling with neighboring protons. The predicted data is summarized in Table 1.

Proton Label Chemical Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H_a(CH₃)₂CH-~0.90Doublet12H
H_b(CH₃)₂CH-~1.85Nonet2H
H_c-O-CH₂-~3.20Doublet4H
H_d-O-CH-O-~4.30Doublet1H
H_e(CH₃)₂CH-CH -~1.95Multiplet1H
H_f(CH₃ )₂CH-CH-~0.95Doublet6H

Note: These are predicted values and may differ slightly from experimental results. The prediction is based on the analysis of similar structures, such as isobutyraldehyde diethyl acetal, and standard chemical shift tables.

Structural Elucidation and Signal Assignment

The structure of this compound contains several distinct proton environments, leading to the predicted signals. The logical relationship and origin of these signals can be visualized as follows:

G Predicted ¹H NMR Assignments for this compound cluster_isobutyl1 Isobutyl Group 1 cluster_isobutyl2 Isobutyl Group 2 cluster_isobutyraldehyde Isobutyraldehyde Moiety Ha1 H_a (6H, d, ~0.90 ppm) Hb1 H_b (1H, m, ~1.85 ppm) Hb1->Ha1 couples with Hc1 H_c (2H, d, ~3.20 ppm) Hc1->Hb1 couples with Ha2 H_a (6H, d, ~0.90 ppm) Hb2 H_b (1H, m, ~1.85 ppm) Hb2->Ha2 couples with Hc2 H_c (2H, d, ~3.20 ppm) Hc2->Hb2 couples with Hd H_d (1H, d, ~4.30 ppm) He H_e (1H, m, ~1.95 ppm) Hd->He couples with Hf H_f (6H, d, ~0.95 ppm) He->Hf couples with Acetal Acetal Proton (H_d) Acetal->Hd Methylene Methylene Protons (H_c) Methylene->Hc1 Methylene->Hc2 Methine_isobutyl Methine Protons (H_b) Methine_isobutyl->Hb1 Methine_isobutyl->Hb2 Methyl_isobutyl Methyl Protons (H_a) Methyl_isobutyl->Ha1 Methyl_isobutyl->Ha2 Methine_isobutyraldehyde Methine Proton (H_e) Methine_isobutyraldehyde->He Methyl_isobutyraldehyde Methyl Protons (H_f) Methyl_isobutyraldehyde->Hf

Caption: Predicted ¹H NMR signal assignments for this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-25 mg of the purified this compound sample.[1][2][3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • The solvent should be of high purity to minimize impurity peaks.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Cap the NMR tube securely.

2. NMR Instrument and Parameters

  • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • The instrument should be properly tuned and shimmed to ensure high resolution and good line shape.

  • Typical acquisition parameters would include:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately 12-15 ppm is typically sufficient for most organic molecules.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing

  • The acquired Free Induction Decay (FID) should be processed using appropriate NMR software (e.g., TopSpin, Mnova).

  • Processing steps include:

    • Fourier Transformation: To convert the time-domain signal (FID) to the frequency-domain spectrum.

    • Phasing: Manual or automatic phase correction to ensure all peaks are in the absorptive mode.

    • Baseline Correction: To obtain a flat baseline.

    • Referencing: The chemical shift scale should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integration: The integral of each signal should be determined to establish the relative ratio of protons.

Logical Workflow for Spectrum Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical workflow.

G Workflow for ¹H NMR Spectrum Analysis A Acquire ¹H NMR Spectrum B Process Raw Data (FID) A->B C Reference Chemical Shifts B->C D Integrate Signals C->D E Analyze Multiplicities (Splitting Patterns) D->E F Assign Signals to Protons in the Structure E->F G Confirm Structure F->G

Caption: A logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental determination. For definitive structural confirmation, it is recommended to perform additional spectroscopic analyses, such as ¹³C NMR, DEPT, COSY, and HSQC experiments.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-1,1-bis(2-methylpropoxy)propane. Due to the absence of readily available experimental spectra for this specific compound, this document leverages established chemical shift theory and data from analogous molecular fragments to provide reliable predictions. Furthermore, a comprehensive, standardized experimental protocol for acquiring such a spectrum is detailed for practical application in a laboratory setting.

Predicted ¹³C NMR Spectral Data

The structure of this compound possesses several unique carbon environments. The symmetry of the two isobutoxy groups simplifies the expected spectrum. The predicted chemical shifts are based on typical ranges for acetals, ethers, and branched alkanes.

The carbon atoms in this compound are labeled as follows for clear assignment:

Caption: Molecular structure of this compound with carbon numbering for NMR assignment. Note that due to symmetry, C6-C9 are equivalent to C6'-C9'.

Table 1: Predicted ¹³C NMR Chemical Shifts

Assigned CarbonPredicted Chemical Shift (δ, ppm)Carbon TypeRationale
C1105 - 115CH (Acetal)Acetal carbons typically resonate in this downfield region due to being bonded to two electronegative oxygen atoms.[1]
C230 - 40CHTertiary alkyl carbon. Its position is influenced by the adjacent acetal carbon.
C3, C418 - 25CH₃Primary carbons of the isobutyl group attached to the main propane chain. These are equivalent due to free rotation.
C6, C6'75 - 85CH₂Methylene carbon bonded to an oxygen atom in the isobutoxy group. The typical range for carbons in ethers is 60-80 ppm.[1]
C7, C7'28 - 35CHTertiary carbon within the isobutoxy group.
C8, C9, C8', C9'18 - 25CH₃Equivalent primary carbons of the isobutoxy groups.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum for a liquid organic compound such as this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of the neat compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent provides the field frequency lock for the NMR spectrometer.

  • Standard Addition (Optional): Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (If Necessary): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

2.2. NMR Spectrometer Setup

  • Instrument: A modern pulsed Fourier Transform (FT) NMR spectrometer with a field strength of at least 7.05 Tesla (corresponding to a ¹H frequency of 300 MHz and a ¹³C frequency of 75 MHz) is recommended.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure maximum signal sensitivity.

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

2.3. Data Acquisition Parameters

  • Experiment Type: Standard 1D ¹³C experiment with proton broadband decoupling.

  • Pulse Sequence: A simple pulse-acquire sequence (e.g., zgpg30) is typically used. A 30-degree pulse angle is often chosen to allow for a shorter relaxation delay.

  • Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts for organic molecules, typically 0 to 220 ppm.

  • Acquisition Time (AQ): Typically set between 1 to 2 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[2] Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

2.4. Data Processing

  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in the spectrum.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune Tune & Match Probe insert->tune lock Lock on Solvent Signal tune->lock shim Shim Magnetic Field lock->shim params Set Acquisition Parameters (NS, D1) shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference Spectrum phase->ref analyze Peak Picking & Analysis ref->analyze

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This guide provides a robust prediction of the ¹³C NMR chemical shifts for this compound, alongside a detailed, actionable protocol for its experimental determination. The predicted data, summarized in Table 1, indicates six distinct carbon signals, reflecting the molecular symmetry. The provided experimental workflow offers a standard methodology for researchers to acquire high-quality spectra for this and similar organic molecules, facilitating unambiguous structure verification and characterization.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and predicted fragmentation pathways of 2-Methyl-1,1-bis(2-methylpropoxy)propane when subjected to mass spectrometry. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established fragmentation mechanisms of acetals and ethers, supported by spectral data from the closely related structural analog, 1,1-Diisobutoxy-butane, to provide a robust predictive analysis.

Core Concepts in Acetal Fragmentation

Under electron ionization (EI), acetals typically exhibit characteristic fragmentation patterns dominated by the stability of the resulting carbocations. The molecular ion peak is often of low abundance or entirely absent due to the lability of the acetal functional group. The primary fragmentation pathways are initiated by the loss of an electron from one of the oxygen atoms, followed by cleavage of adjacent bonds.

The most prominent fragmentation mechanism for acetals is alpha-cleavage , which involves the homolytic cleavage of a C-O bond, leading to the expulsion of an alkoxy radical and the formation of a resonance-stabilized oxonium ion. This oxonium ion is often the base peak or one of the most abundant ions in the mass spectrum. Subsequent fragmentations can occur from this primary fragment ion.

Experimental Protocols

While a specific protocol for this compound is not available, a general experimental methodology for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detector: Electron Multiplier.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: Normal.

Predicted Fragmentation of this compound

The structure of this compound is C12H26O2 with a molecular weight of 202.33 g/mol .[1] Based on the principles of acetal fragmentation, the following pathways are predicted:

Initial Ionization: The initial event is the removal of an electron from one of the oxygen atoms to form the molecular ion (M+•) at m/z 202. As is common with acetals, this peak is expected to be of very low abundance or absent.

Primary Fragmentation: Alpha-Cleavage The most favorable fragmentation is the loss of one of the isobutoxy groups as a radical (•OCH2CH(CH3)2), leading to the formation of a stable oxonium ion.

G M [C12H26O2]+• m/z 202 (Molecular Ion) F1 [C8H17O]+ m/z 129 M->F1 - •OCH2CH(CH3)2 R1 •OCH2CH(CH3)2 G F1 [C8H17O]+ m/z 129 F2 [C4H9O]+ m/z 73 F1->F2 - C4H8 N1 C4H8 G M [C12H26O2]+• m/z 202 F3 [C8H17O2]+ m/z 145 M->F3 - •C4H9 R2 •CH2CH(CH3)2 G mol This compound ion_source Electron Ionization (70 eV) mol->ion_source mol_ion Molecular Ion [M]+• (m/z 202) ion_source->mol_ion alpha_cleavage Alpha-Cleavage mol_ion->alpha_cleavage oxonium_ion Oxonium Ion (m/z 129) alpha_cleavage->oxonium_ion secondary_frag Secondary Fragmentation oxonium_ion->secondary_frag final_ions Fragment Ions (m/z 73, 57, 43, etc.) secondary_frag->final_ions detection Mass Analyzer & Detector final_ions->detection

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyl-1,1-bis(2-methylpropoxy)propane for researchers, scientists, and professionals in drug development. It details the expected vibrational modes, experimental protocols, and data interpretation for this compound.

Molecular Structure and Functional Groups

This compound is an acetal, which is a type of ether. Its structure consists of a central carbon atom bonded to a hydrogen, an isopropyl group, and two isobutoxy groups. The key functional groups relevant to its infrared spectrum are the C-H bonds of the alkane structure and the C-O-C ether linkages.

Predicted Infrared Spectrum Data

The following table summarizes the expected prominent peaks in the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode
2960 - 2850StrongC-H stretching (from methyl and methylene groups)
1470 - 1450MediumC-H bending (from methyl and methylene groups)
1385 - 1365MediumC-H bending (gem-dimethyl group splitting)
1140 - 1070StrongAsymmetric C-O-C stretching (characteristic of ethers)
~890 - 820WeakSymmetric C-O-C stretching

For saturated ethers, the asymmetric C-O-C stretch is often the most intense peak in the 1300-1000 cm⁻¹ region.[1] The presence of multiple ether linkages in this compound may lead to a broad and complex C-O stretching band. The C-H stretching and bending vibrations are also expected to be prominent due to the numerous alkyl groups in the molecule.

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Method 1: Transmission Spectroscopy using Salt Plates

This is a traditional method for obtaining the IR spectrum of a pure liquid sample.[4][5][6][7]

  • Materials:

    • FTIR spectrometer

    • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

    • Pasteur pipette

    • Acetone (for cleaning)

    • Kimwipes

    • Desiccator for storing salt plates

  • Procedure:

    • Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of dry acetone and gently wiping with a Kimwipe. Store the plates in a desiccator to prevent them from fogging due to moisture.

    • Place one to two drops of the liquid sample, this compound, onto the center of one salt plate using a Pasteur pipette.[4]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4]

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with no sample in the beam path.

    • Acquire the spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • After the measurement, disassemble the salt plates, clean them thoroughly with acetone, and return them to the desiccator.[4][6]

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a modern technique that is often simpler and faster than the transmission method, as it requires minimal sample preparation.[8]

  • Materials:

    • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

    • Pasteur pipette or dropper

    • Solvent for cleaning (e.g., isopropanol or acetone)

    • Soft tissue or cloth

  • Procedure:

    • Ensure the surface of the ATR crystal is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered by the sample.

    • If the ATR accessory has a pressure clamp, apply it to ensure good contact between the sample and the crystal.

    • Acquire the spectrum of the sample.

    • After the measurement, clean the ATR crystal surface thoroughly with an appropriate solvent and a soft tissue.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for infrared spectroscopy.

molecular_structure Molecular Structure of this compound cluster_propane Propane Backbone cluster_isobutoxy1 Isobutoxy Group 1 cluster_isobutoxy2 Isobutoxy Group 2 C1 CH C2 CH(CH₃)₂ C1->C2 O1 O C1->O1 O2 O C1->O2 C3 CH₂ O1->C3 Ether Linkage C5 CH₂ O2->C5 Ether Linkage C4 CH(CH₃)₂ C3->C4 C6 CH(CH₃)₂ C5->C6

Caption: Molecular structure of this compound.

experimental_workflow Infrared Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Liquid Sample background Acquire Background Spectrum prep->background sample Acquire Sample Spectrum background->sample process Process Spectrum (Baseline Correction, etc.) sample->process interpret Interpret Spectrum (Peak Assignment) process->interpret

Caption: General experimental workflow for infrared spectroscopy.

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 2-Methyl-1,1-bis(2-methylpropoxy)propane. Due to the limited availability of specific experimental data for this compound, this guide leverages information on the general properties of aliphatic acetals, supplemented with available data for the target molecule.

Chemical and Physical Properties

This compound, an aliphatic acetal, is a colorless liquid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₆O₂PubChem[1]
Molecular Weight 202.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 13262-24-3PubChem[1]
Predicted XLogP3 4.1PubChem[1]

Hazard Identification and GHS Classification

According to aggregated data from multiple notifications to the ECHA C&L Inventory, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[1] This indicates a low overall hazard profile. However, as with any chemical, appropriate safety precautions should be observed.

GHS Hazard Statement: Not Classified[1]

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses with side shields or chemical goggles should be worn at all times in the laboratory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended to prevent skin contact.

  • Skin and Body Protection: A lab coat should be worn to protect clothing and skin.

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a fume hood is recommended.

3.3. Storage

  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

  • Keep containers tightly closed when not in use.

  • Store away from strong acids and oxidizing agents.

Reactivity and Stability

The reactivity of this compound is characteristic of the acetal functional group.

4.1. Stability

  • Acetals are generally stable under neutral and basic conditions.[1] They are unreactive towards many common reagents, including reducing agents (e.g., NaBH₄, LiAlH₄), Grignard reagents, and organolithiums.[1][2]

4.2. Reactivity

  • Hydrolysis: The most significant reaction of acetals is hydrolysis under acidic conditions, which regenerates the parent aldehyde (isobutyraldehyde) and alcohol (isobutanol).[1][3][4] This reaction is reversible.

  • Oxidizing Agents: Acetals are generally resistant to oxidation.[2]

  • Reducing Agents: Acetals are stable to common reducing agents.[2]

4.3. Thermal Decomposition

  • While specific data for this compound is unavailable, aliphatic acetals can decompose at elevated temperatures. Decomposition of a related acetal, bis(2,2-dinitropropyl) acetal, was found to proceed via acid-catalyzed hydrolysis and radical-based homolysis at higher temperatures.[5]

Experimental Protocols

Protocol: Acid-Catalyzed Hydrolysis of an Acetal

  • Dissolution: Dissolve the acetal in a suitable organic solvent (e.g., tetrahydrofuran, dioxane) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Aqueous Acid: Add an aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid) to the flask. The reaction is typically carried out in an excess of water to drive the equilibrium towards the products.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude aldehyde/ketone and alcohol products.

  • Purification: Purify the products as necessary by distillation or chromatography.

Visualizations

Diagram 1: General Acid-Catalyzed Hydrolysis of this compound

G Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Carbocation Carbocation Intermediate + Isobutanol ProtonatedAcetal->Carbocation - Isobutanol Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Aldehyde Isobutyraldehyde + Isobutanol ProtonatedHemiacetal->Aldehyde - H+

Caption: Acid-catalyzed hydrolysis pathway of an acetal.

Diagram 2: Standard Laboratory Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReviewSDS Review Safety Data Sheet DonPPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) ReviewSDS->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area (e.g., Fume Hood) DonPPE->PrepareWorkArea Transfer Transfer Chemical PrepareWorkArea->Transfer React Perform Reaction Transfer->React Quench Quench Reaction (if applicable) React->Quench Dispose Dispose of Waste (Follow Institutional Guidelines) Quench->Dispose Clean Clean Glassware and Work Area Dispose->Clean DoffPPE Doff Personal Protective Equipment Clean->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Standard laboratory workflow for chemical handling.

References

comprehensive literature review on 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as 1,1-diisobutoxy-2-methylpropane, is a simple acyclic acetal. This document provides a comprehensive literature review of its chemical properties, synthesis, and spectroscopic data. While this compound is cataloged in several chemical databases, there is a notable absence of published research regarding its biological activity and potential applications in drug development. This guide summarizes the available physicochemical data, proposes a detailed experimental protocol for its synthesis based on established acetal formation reactions, and presents its known spectroscopic information.

Physicochemical Properties

The quantitative data available for this compound is primarily composed of computed properties from chemical databases. These properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₂₆O₂PubChem[1]
Molecular Weight 202.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 13262-24-3PubChem[1]
Synonyms 1,1-Diisobutoxy-2-methylpropane, 1,1-DiisobutoxyisobutanePubChem[1]
Computed XLogP3 4.1PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem
Computed Hydrogen Bond Acceptor Count 2PubChem
Computed Rotatable Bond Count 6PubChem

Synthesis of this compound

Proposed Experimental Protocol

This protocol is adapted from general methods for acetal synthesis.

Materials:

  • Isobutyraldehyde (2-methylpropanal)

  • Isobutanol (2-methyl-1-propanol)

  • Anhydrous Calcium Chloride (or other suitable drying agent)

  • A strong acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyraldehyde (1.0 equivalent) and isobutanol (2.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl or 0.05 equivalents of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isobutyraldehyde Isobutyraldehyde Reflux Reflux with Dean-Stark Trap Isobutyraldehyde->Reflux Isobutanol Isobutanol (2.2 eq) Isobutanol->Reflux Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reflux Neutralization Neutralization (NaHCO3 wash) Reflux->Neutralization Reaction Mixture Extraction Extraction & Washing Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Organic Layer Distillation Fractional Distillation Evaporation->Distillation Crude Product Product This compound Distillation->Product Pure Product

Caption: A flowchart illustrating the proposed synthesis of this compound.

Spectroscopic Data

Spectroscopic data for this compound (under its synonym 1,1-Diisobutoxy-isobutane) is available in public databases.

  • Mass Spectrometry: The NIST Mass Spectrometry Data Center contains GC-MS data for this compound.[1] Researchers can access this database for detailed fragmentation patterns.

  • Infrared and NMR Spectroscopy: SpectraBase, a comprehensive spectral database, also lists 1,1-Diisobutoxy-isobutane, indicating the availability of IR and NMR data.[1]

Access to these databases is recommended for researchers requiring the raw spectral data for this compound.

Biological Activity and Drug Development Potential

A comprehensive search of the scientific literature and patent databases reveals no published studies on the biological activity of this compound. There is no indication that this compound has been investigated for any therapeutic purpose or is involved in any known signaling pathways. The broader class of simple, acyclic acetals are generally considered to be of low biological activity and are often used as protecting groups in organic synthesis due to their stability under neutral and basic conditions.

Logical Relationships and Signaling Pathways

Due to the absence of any reported biological studies, there are no known signaling pathways or logical relationships involving this compound to be visualized.

Conclusion

This compound is a simple acetal with well-defined, albeit largely computed, physicochemical properties. Its synthesis can be readily achieved through standard organic chemistry methods. However, for professionals in drug development and biological research, it is crucial to note the current void of information regarding its biological effects. Future research could explore the potential of this and similar molecules, but as it stands, it remains a compound of primarily chemical interest.

References

An In-depth Technical Guide to the Historical Discovery and Synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context, synthesis, and chemical properties of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal. While the precise historical genesis of this specific acetal is not prominently documented in readily available literature, its synthesis falls under the well-established class of acid-catalyzed acetal formation from an aldehyde and an alcohol. This document details the presumptive synthesis methodology based on analogous reactions and available patent literature, including reaction mechanisms, experimental protocols, and relevant quantitative data. Spectroscopic information for the characterization of the compound is also presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction and Historical Context

The formation of acetals is a fundamental and long-standing reaction in organic chemistry, with the general principle of reacting an aldehyde or a ketone with an alcohol in the presence of an acid catalyst being known for over a century.[1][2] These reactions are crucial for the protection of carbonyl groups in multi-step syntheses.

A specific historical account detailing the first discovery and synthesis of this compound is not clearly delineated in prominent scientific literature. However, its synthesis is a straightforward application of the general principles of acetal formation. A key piece of available information comes from a Soviet patent (SU697493A1), which describes the synthesis of what is referred to as "diisobutyl acetal isobutyral," providing quantitative data on the reaction of isobutyraldehyde and isobutyl alcohol.[3] This patent serves as a foundational reference for a viable synthetic protocol.

Synthesis of this compound

The primary route for the synthesis of this compound involves the acid-catalyzed reaction of isobutyraldehyde with two equivalents of isobutanol (2-methyl-1-propanol). The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the acetal.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Reaction Mechanism

The acid-catalyzed formation of an acetal proceeds through a multi-step mechanism involving the formation of a hemiacetal intermediate.

G A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Isobutanol A->B C Deprotonation to form Hemiacetal B->C D Protonation of Hydroxyl Group C->D E Elimination of Water to form Oxonium Ion D->E F Nucleophilic Attack by Second Isobutanol E->F G Deprotonation to form Acetal F->G G A Combine Isobutyraldehyde, Isobutanol, and Acid Catalyst B React for 6 hours A->B C Phase Separation B->C D Isolate Organic Layer C->D E Purification by Distillation D->E F Characterization (NMR, MS, IR) E->F

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-1,1-bis(2-methylpropoxy)propane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal, as a protecting group for aldehydes in synthetic chemistry. Detailed protocols for its formation and cleavage are provided, along with its physicochemical properties and stability data.

Introduction

In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, often require temporary protection to prevent unwanted side reactions. This compound serves as an effective protecting group for aldehydes, forming a stable acetal that is resistant to a variety of reaction conditions under which other functional groups can be manipulated.

The diisobutyl acetal moiety offers a moderate level of steric hindrance, influencing its stability and reactivity profile. It is generally stable to basic, nucleophilic, and reducing conditions, making it a valuable tool in complex molecule synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound[1]
Synonyms Isobutyraldehyde diisobutyl acetal, 1,1-Diisobutoxy-2-methylpropane
CAS Number 13262-24-3[1]
Molecular Formula C₁₂H₂₆O₂[1]
Molecular Weight 202.34 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not precisely reported, but expected to be higher than the diethyl acetal (138 °C)
Solubility Soluble in most organic solvents; insoluble in water.

Applications in Synthetic Chemistry

The primary application of this compound is the protection of the aldehyde functional group. This strategy is employed to:

  • Prevent reaction with nucleophiles: Aldehydes are susceptible to attack by organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and other nucleophiles. Conversion to the diisobutyl acetal masks this reactivity.

  • Enable selective reductions: In a molecule containing both an aldehyde and a less reactive carbonyl group (e.g., an ester), the aldehyde can be selectively protected. The ester can then be reduced without affecting the masked aldehyde.

  • Withstand basic and some oxidative/reductive conditions: The acetal is stable to a range of reagents that would otherwise react with an aldehyde.

Logical Workflow for Aldehyde Protection

The following diagram illustrates the general workflow for the protection of an aldehyde using this compound, subsequent reaction on the protected substrate, and the final deprotection step.

G cluster_0 Protection Strategy Start Aldehyde-containing Substrate Protect Protection with Isobutanol/(Acid Catalyst) Start->Protect Protected Diisobutyl Acetal (Protected Substrate) Protect->Protected React Reaction on other functional groups Protected->React Deprotect Deprotection (Aqueous Acid) React->Deprotect Final Final Product with Regenerated Aldehyde Deprotect->Final G Start Multi-step Synthesis with Aldehyde Condition Are there incompatible reagents in subsequent steps? (e.g., Grignard, LiAlH4, strong base) Start->Condition Protect Protect Aldehyde as Diisobutyl Acetal Condition->Protect Yes Proceed Proceed with Synthesis Condition->Proceed No Protect->Proceed Deprotect Deprotect to Regenerate Aldehyde Proceed->Deprotect End Final Product Deprotect->End

References

Application Notes and Protocols: 2-Methyl-1,1-bis(2-methylpropoxy)propane (Isobutyraldehyde Diisobutyl Acetal)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-1,1-bis(2-methylpropoxy)propane, more commonly known as isobutyraldehyde diisobutyl acetal, is a key organic compound with applications in synthesis and as a fragrance component. As an acetal, its primary function in a laboratory setting is to act as a protecting group for isobutyraldehyde. This protection prevents the aldehyde from undergoing unwanted reactions under specific conditions, and the protecting group can be readily removed when desired. Isobutyraldehyde diisobutyl acetal is recognized for its sweet, fruity, and wine-like aroma, which also leads to its use in the fragrance and flavor industry.

From a chemical standpoint, it is stable under neutral or basic conditions but will hydrolyze back to isobutyraldehyde and isobutanol in the presence of aqueous acid. This reactivity is central to its utility as a protecting group.

Chemical Properties and Data

A summary of the key quantitative data for isobutyraldehyde diisobutyl acetal is presented below.

PropertyValueReference
Molecular Formula C12H26O2
Molecular Weight 202.34 g/mol
Boiling Point 198.1 °C at 760 mmHg
Density 0.8±0.1 g/cm³
Refractive Index 1.416
Flash Point 67.2±12.5 °C

Experimental Protocols

Protocol 1: Synthesis of Isobutyraldehyde Diisobutyl Acetal (Aldehyde Protection)

This protocol details the synthesis of isobutyraldehyde diisobutyl acetal from isobutyraldehyde and isobutanol, a common method for protecting the aldehyde functional group.

Materials:

  • Isobutyraldehyde

  • Isobutanol (2-methyl-1-propanol)

  • Anhydrous Toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add isobutyraldehyde (1.0 equivalent), isobutanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Add anhydrous toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure isobutyraldehyde diisobutyl acetal.

Protocol 2: Deprotection of Isobutyraldehyde Diisobutyl Acetal (Aldehyde Regeneration)

This protocol outlines the cleavage of the acetal to regenerate the parent aldehyde.

Materials:

  • Isobutyraldehyde diisobutyl acetal

  • Acetone or Tetrahydrofuran (THF)

  • Aqueous acid solution (e.g., 1 M HCl, 10% acetic acid)

  • Saturated sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Brine (saturated sodium chloride solution)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the isobutyraldehyde diisobutyl acetal (1.0 equivalent) in a suitable organic solvent like acetone or THF in a round-bottom flask.

  • Add an aqueous acid solution (e.g., 1 M HCl) to the mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to yield the crude isobutyraldehyde.

  • Further purification can be achieved through distillation if necessary.

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for isobutyraldehyde diisobutyl acetal.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Isobutyraldehyde, Isobutanol, Toluene, and Acid Catalyst B Heat to Reflux with Dean-Stark Trap A->B C Monitor Water Collection B->C D Cool Reaction Mixture C->D E Wash with NaHCO3, Water, and Brine D->E F Dry Organic Layer (Na2SO4) E->F G Filter F->G H Concentrate via Rotary Evaporation G->H I Fractional Distillation (Under Vacuum) H->I J Pure Acetal Product I->J Deprotection_Workflow start Start: Isobutyraldehyde Diisobutyl Acetal step1 Dissolve in Solvent (Acetone/THF) start->step1 step2 Add Aqueous Acid (e.g., 1 M HCl) step1->step2 step3 Stir at Room Temperature Monitor by TLC/GC step2->step3 step4 Neutralize with Saturated NaHCO3 step3->step4 step5 Extract with Organic Solvent step4->step5 step6 Wash with Water and Brine step5->step6 step7 Dry Organic Layer (Na2SO4) step6->step7 step8 Filter and Concentrate step7->step8 end_product Purified Isobutyraldehyde step8->end_product

Application Notes and Protocols for 2-Methyl-1,1-bis(2-methylpropoxy)propane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the application of 2-Methyl-1,1-bis(2-methylpropoxy)propane as a non-polar solvent in chemical reactions. The following application notes and protocols are therefore based on the compound's general physicochemical properties and a comparative analysis with structurally similar non-polar aprotic solvents. These notes are intended to guide researchers in exploring its potential applications and should be adapted based on specific experimental requirements.

Introduction

This compound, also known as 1,1-Diisobutoxy-2-methylpropane, is a non-polar aprotic solvent. Its highly branched alkyl structure and the presence of two ether linkages suggest properties that could be advantageous in various organic reactions, particularly those requiring an inert, non-polar medium with a relatively high boiling point. This document outlines the potential applications, key physicochemical data, and general protocols for evaluating its efficacy as a reaction solvent.

Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is crucial for its application in chemical synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₂₆O₂[1]
Molecular Weight 202.33 g/mol [1]
IUPAC Name This compound[1]
CAS Number 13262-24-3
Appearance Colorless liquid (predicted)
Boiling Point Not explicitly available, but expected to be higher than common ethers like diethyl ether (34.6 °C) and THF (66 °C) due to its higher molecular weight.
Polarity Non-polar aprotic
Solubility Expected to be soluble in most organic solvents and have low solubility in water.

Potential Applications in Organic Synthesis

Based on its structure as a higher-boiling point, non-polar, and aprotic ether, this compound could be a viable alternative to commonly used solvents like diethyl ether, tetrahydrofuran (THF), dioxane, and toluene in specific contexts.

3.1. Grignard Reactions and other Organometallic Chemistry

Ethereal solvents are essential for the formation and reaction of Grignard reagents as they solvate the magnesium center, preventing aggregation and increasing reactivity. While diethyl ether and THF are standard choices, their low boiling points can be a limitation for reactions requiring higher temperatures.

  • Potential Advantages:

    • The higher boiling point of this compound could allow for Grignard reactions to be conducted at elevated temperatures, potentially increasing reaction rates and enabling the use of less reactive organic halides.

    • Its branched structure may offer different solvation properties compared to linear or cyclic ethers, which could influence reaction selectivity and yield.

3.2. Reactions Requiring Inert, High-Temperature Conditions

Many organic transformations, such as certain types of nucleophilic substitutions, eliminations, and metal-catalyzed cross-coupling reactions, benefit from a non-polar, aprotic solvent that is stable at high temperatures.

  • Potential Advantages:

    • Can serve as a high-boiling alternative to solvents like toluene or xylene, particularly when a less aromatic and potentially more inert medium is desired.

    • The absence of acidic protons makes it suitable for reactions involving strong bases.

3.3. As a "Green" Solvent Alternative

There is a continuous drive in the chemical industry to replace hazardous solvents with safer and more environmentally benign alternatives.

  • Potential Advantages:

    • Ethers with bulky alkyl groups, like this compound, may have a lower tendency to form explosive peroxides compared to simpler ethers like diethyl ether and THF. This would enhance laboratory safety.

    • Its potential for lower volatility compared to low-boiling point ethers could reduce solvent loss through evaporation and minimize worker exposure.

Experimental Protocols: A General Guideline for Solvent Screening

As no specific experimental protocols for this solvent are available, the following section provides a general workflow for evaluating its performance in a generic organic reaction.

4.1. General Protocol for a Suzuki Cross-Coupling Reaction

This protocol outlines the steps to test this compound as a solvent in a model Suzuki cross-coupling reaction and compare its performance against a standard solvent like toluene.

Materials:

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (test solvent)

  • Toluene (control solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Solvent Purity: Ensure the this compound is dry and free of peroxides before use. Standard purification techniques for ethers can be applied if necessary.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Solvent Addition: Add 5 mL of this compound to the reaction mixture. Set up a parallel reaction using toluene as the solvent for comparison.

  • Reaction Conditions: Heat the reaction mixtures to a suitable temperature (e.g., 90 °C) and stir for a predetermined time (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Data Collection: Determine the yield of the purified product and characterize it by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).

4.2. Data Presentation

The results of the solvent screening can be summarized in a table for easy comparison.

SolventTemperature (°C)Time (h)Yield (%)
This compound9012Experimental Result
Toluene (Control)9012Experimental Result

Visualizations

Logical Workflow for Solvent Evaluation

The following diagram illustrates a logical workflow for evaluating a novel solvent like this compound for a specific chemical reaction.

Solvent_Evaluation_Workflow A Define Reaction and Desired Outcome (e.g., Higher Yield, Better Selectivity) B Identify Key Solvent Properties Required (e.g., Polarity, Boiling Point, Inertness) A->B C Physicochemical Characterization of This compound B->C D Select Control Solvent(s) for Comparison (e.g., Toluene, THF) B->D E Design and Execute Screening Experiments (Varying Temperature, Concentration) C->E D->E F Analyze Reaction Outcomes (Yield, Purity, By-products) E->F G Evaluate Solvent Performance (Comparison to Control) F->G H Optimize Reaction Conditions in New Solvent G->H I Assess Scalability and Green Chemistry Metrics H->I Solvent_Effects_Pathway cluster_solvent Solvent Properties cluster_reaction Reaction Parameters cluster_outcome Reaction Outcome Polarity Polarity Solubility Reactant/Reagent Solubility Polarity->Solubility TransitionState Transition State Stabilization Polarity->TransitionState BoilingPoint Boiling Point Kinetics Reaction Kinetics BoilingPoint->Kinetics CoordinatingAbility Coordinating Ability CoordinatingAbility->TransitionState Inertness Chemical Inertness SideReactions Side Reactions Inertness->SideReactions Yield Yield Solubility->Yield TransitionState->Kinetics Selectivity Selectivity TransitionState->Selectivity Kinetics->Yield Purity Purity SideReactions->Purity

References

Optimal Reaction Conditions for the Synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal. The information is compiled for use by researchers, scientists, and professionals in drug development and other relevant fields.

Introduction

This compound is a stable acetal derivative of isobutyraldehyde. Acetal formation is a common and crucial reaction in organic synthesis, primarily used as a protecting group for aldehydes due to its stability in neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions. This allows for selective reactions at other functional groups within a molecule. The synthesis of this compound is a classical example of an acid-catalyzed nucleophilic addition-elimination reaction. The reaction involves the treatment of isobutyraldehyde with two equivalents of isobutanol in the presence of an acid catalyst. The reaction is reversible, and therefore, specific conditions are required to drive the equilibrium towards the formation of the acetal product.

Reaction Principle and Signaling Pathway

The formation of this compound from isobutyraldehyde and isobutanol is a reversible, acid-catalyzed process. The mechanism involves the initial protonation of the aldehyde's carbonyl oxygen, which increases its electrophilicity. This is followed by a nucleophilic attack from an isobutanol molecule, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and the elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second isobutanol molecule attacks this carbocation, and after deprotonation, the acetal is formed.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Isobutyraldehyde Isobutyraldehyde Catalyst Acid Catalyst (H+) Isobutanol Isobutanol (2 eq.) Acetal This compound Water Water Catalyst->Acetal Forms Experimental_Workflow A 1. Reaction Setup - Charge flask with isobutyraldehyde, isobutanol, and acid catalyst. - Assemble Dean-Stark apparatus and condenser. B 2. Acetalization Reaction - Heat the mixture to reflux. - Collect water in the Dean-Stark trap. - Monitor reaction progress. A->B C 3. Work-up - Cool the reaction mixture. - Neutralize the acid catalyst with 5% NaHCO3 solution. - Wash with water and brine. B->C D 4. Drying and Solvent Removal - Dry the organic layer with anhydrous Na2SO4 or MgSO4. - Remove excess isobutanol under reduced pressure. C->D E 5. Purification - Purify the crude product by fractional distillation under reduced pressure. D->E F 6. Characterization - Analyze the final product for purity and identity (e.g., GC-MS, NMR). E->F

laboratory setup for experiments involving 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as 1,1-diisobutoxy-2-methylpropane, is a valuable acetal protecting group in organic synthesis. Its primary function is to temporarily mask the reactivity of aldehyde and ketone functional groups, allowing for selective transformations on other parts of a molecule. This is particularly crucial in the synthesis of complex molecules and drug candidates where multiple functional groups are present. The diisobutyl acetal offers stability under basic and nucleophilic conditions, and can be readily removed under acidic conditions to regenerate the original carbonyl group.

These application notes provide a comprehensive overview of the laboratory setup and protocols for experiments involving this compound, focusing on its role as a protecting group in a multi-step synthetic sequence.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 1,1-Diisobutoxy-2-methylpropane, Isobutyraldehyde diisobutyl acetal[1]
CAS Number 13262-24-3[1]
Molecular Formula C12H26O2[1]
Molecular Weight 202.33 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents

Safety and Handling

While this compound is reported as not meeting GHS hazard criteria, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols detail a three-step synthetic sequence demonstrating the use of this compound as a protecting group for a ketone in the selective reduction of an ester. The chosen model substrate is methyl 4-oxohexanoate.

Logical Workflow of the Synthetic Protocol

G Workflow for Selective Reduction using Acetal Protection A Start: Methyl 4-oxohexanoate B Step 1: Protection of Ketone (Formation of Diisobutyl Acetal) A->B 2-Methyl-1-propanol, Acid Catalyst C Intermediate: Methyl 4,4-bis(2-methylpropoxy)hexanoate B->C D Step 2: Selective Reduction of Ester C->D Reducing Agent (e.g., LiAlH4) E Intermediate: 4,4-bis(2-methylpropoxy)hexan-1-ol D->E F Step 3: Deprotection of Acetal E->F Aqueous Acid G Final Product: 4-hydroxyhexan-1-ol F->G G Synthetic Pathway for Selective Reduction cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A Methyl 4-oxohexanoate B Methyl 4,4-bis(2-methylpropoxy)hexanoate A->B  2-Methyl-1-propanol,  p-TSA, Toluene, Reflux C Methyl 4,4-bis(2-methylpropoxy)hexanoate D 4,4-bis(2-methylpropoxy)hexan-1-ol C->D  1. LiAlH4, Et2O, 0 °C to rt  2. H2O, NaOH(aq) E 4,4-bis(2-methylpropoxy)hexan-1-ol F 4-hydroxyhexan-1-ol E->F  HCl(aq), Acetone, rt

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal, is a stable acetal that can serve as a valuable starting material for the synthesis of a variety of novel derivatives. The reactivity of the acetal functional group allows for its conversion into aldehydes, other acetals through transacetalization, and ethers. These transformations open up possibilities for creating new building blocks for organic synthesis, which can be particularly useful in the development of new pharmaceuticals and functional materials. This document provides detailed protocols for the synthesis of three classes of derivatives from this compound: an aldehyde via hydrolysis, cyclic acetals via transacetalization, and an unsymmetrical ether via reaction with a Grignard reagent.

Proposed Synthetic Pathways

The core of the synthetic strategy revolves around the reactivity of the acetal group. The following pathways are proposed:

  • Acid-Catalyzed Hydrolysis: Treatment of the starting acetal with aqueous acid will cleave the two ether linkages to yield isobutyraldehyde and isobutanol. This is a fundamental reaction of acetals.[1][2][3][4]

  • Transacetalization: In the presence of an acid catalyst and a diol, the isobutoxy groups of the starting acetal can be exchanged to form a new cyclic acetal. This reaction is driven to completion by the removal of the lower boiling point isobutanol.

  • Reaction with Grignard Reagents: Lewis acid-promoted reaction of the acetal with a Grignard reagent can lead to the formation of an unsymmetrical ether through the substitution of one of the alkoxy groups.[5][6][7]

Data Presentation

Table 1: Properties of Starting Material and Proposed Novel Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characterization Notes
This compoundC12H26O2202.34~190-200Starting Material.
IsobutyraldehydeC4H8O72.1163-64Product of hydrolysis. Characteristic aldehyde proton signal in 1H NMR (~9.6 ppm).
2-Isopropyl-1,3-dioxolaneC6H12O2116.16124-125Product of transacetalization with ethylene glycol.
2-Isopropyl-1,3-dioxaneC7H14O2130.18143-144Product of transacetalization with propane-1,3-diol.
(4R,5R)-2-Isopropyl-4,5-dimethyl-1,3-dioxolaneC8H16O2144.21~140-150Chiral product from transacetalization with (2R,3R)-butane-2,3-diol.
3,3-Dimethyl-1-propoxybutaneC9H20O144.26~150-160Product of reaction with propylmagnesium bromide.

Table 2: Summary of Proposed Synthetic Reactions

Reaction No.Reaction TypeReactantsProductCatalyst/ReagentExpected Yield
1HydrolysisThis compound, WaterIsobutyraldehydeH2SO4 (catalytic)>90%
2aTransacetalizationThis compound, Ethylene Glycol2-Isopropyl-1,3-dioxolanep-TsOH (catalytic)80-90%
2bTransacetalizationThis compound, Propane-1,3-diol2-Isopropyl-1,3-dioxanep-TsOH (catalytic)80-90%
2cTransacetalizationThis compound, (2R,3R)-Butane-2,3-diol(4R,5R)-2-Isopropyl-4,5-dimethyl-1,3-dioxolanep-TsOH (catalytic)75-85%
3Grignard ReactionThis compound, Propylmagnesium bromide3,3-Dimethyl-1-propoxybutaneTiCl460-75%

Experimental Protocols

Protocol 1: Synthesis of Isobutyraldehyde via Acid-Catalyzed Hydrolysis

  • Materials and Reagents:

    • This compound (10.1 g, 50 mmol)

    • Deionized water (50 mL)

    • Concentrated sulfuric acid (0.5 mL)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • To a 250 mL round-bottom flask, add this compound and deionized water.

    • Slowly add the concentrated sulfuric acid while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude isobutyraldehyde by distillation (b.p. 63-64 °C).

  • Characterization:

    • ¹H NMR: Expect a doublet for the methyl protons, a multiplet for the CH proton, and a characteristic aldehyde proton signal around 9.6 ppm.

    • IR: Expect a strong C=O stretch around 1725 cm⁻¹.

    • Mass Spectrometry: Expect a molecular ion peak corresponding to the mass of isobutyraldehyde.

Protocol 2a: Synthesis of 2-Isopropyl-1,3-dioxolane via Transacetalization

  • Materials and Reagents:

    • This compound (10.1 g, 50 mmol)

    • Ethylene glycol (3.41 g, 55 mmol)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 g, 0.5 mmol)

    • Toluene (100 mL)

    • Round-bottom flask (250 mL)

    • Dean-Stark apparatus

    • Reflux condenser

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol, p-TsOH, and toluene.

    • Heat the mixture to reflux and collect the isobutanol/water azeotrope in the Dean-Stark trap. Continue the reaction until no more isobutanol is collected (approximately 6-8 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

    • Purify the product by fractional distillation under reduced pressure.

  • Characterization:

    • ¹H NMR: Expect signals corresponding to the isopropyl group and the methylene protons of the dioxolane ring.

    • ¹³C NMR: Expect signals for the acetal carbon, the isopropyl group carbons, and the dioxolane ring carbons.

    • Mass Spectrometry: Expect a molecular ion peak for the product.

Protocol 3: Synthesis of 3,3-Dimethyl-1-propoxybutane via Grignard Reaction

  • Materials and Reagents:

    • This compound (10.1 g, 50 mmol)

    • Propylmagnesium bromide (2.0 M in THF, 30 mL, 60 mmol)

    • Titanium tetrachloride (TiCl₄) (1.0 M in CH₂Cl₂, 55 mL, 55 mmol)

    • Anhydrous tetrahydrofuran (THF) (100 mL)

    • Three-neck round-bottom flask (500 mL)

    • Dropping funnel

    • Saturated ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Set up a dry, nitrogen-purged 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Add this compound and anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add TiCl₄ solution via the dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture for 15 minutes.

    • Slowly add the propylmagnesium bromide solution via the dropping funnel, keeping the temperature below -70 °C.

    • Allow the reaction to stir at -78 °C for 3 hours, then warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ether by column chromatography on silica gel.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the structure of the unsymmetrical ether.

    • Mass Spectrometry: To determine the molecular weight of the product.

Mandatory Visualizations

Synthesis_Pathways cluster_hydrolysis Hydrolysis cluster_transacetalization Transacetalization cluster_grignard Grignard Reaction start This compound aldehyde Isobutyraldehyde start->aldehyde H₃O⁺ dioxolane 2-Isopropyl-1,3-dioxolane start->dioxolane Ethylene Glycol, H⁺ dioxane 2-Isopropyl-1,3-dioxane start->dioxane Propane-1,3-diol, H⁺ chiral_dioxolane (4R,5R)-2-Isopropyl-4,5-dimethyl-1,3-dioxolane start->chiral_dioxolane (2R,3R)-Butane-2,3-diol, H⁺ ether 3,3-Dimethyl-1-propoxybutane start->ether 1. TiCl₄ 2. Propyl-MgBr

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants and Solvent catalyst Add Catalyst start->catalyst setup Assemble Reflux/Dean-Stark Apparatus catalyst->setup reflux Heat to Reflux setup->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool wash Aqueous Wash cool->wash extract Solvent Extraction wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Distillation / Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize Logical_Relationships start Acetal Starting Material intermediate Oxocarbenium Ion Intermediate start->intermediate Protonation / Lewis Acid Activation hydrolysis Hydrolysis (Addition of H₂O) intermediate->hydrolysis transacetalization Transacetalization (Addition of Diol) intermediate->transacetalization grignard Grignard Reaction (Addition of R-MgBr) intermediate->grignard aldehyde Aldehyde Product hydrolysis->aldehyde cyclic_acetal Cyclic Acetal Product transacetalization->cyclic_acetal ether Ether Product grignard->ether

References

Application Notes and Protocols: Catalytic Synthesis of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,1-bis(2-methylpropoxy)propane is a sterically hindered acetal. While direct catalytic applications of this specific molecule are not widely documented in scientific literature, its synthesis is a classic example of acid-catalyzed acetalization. This process is of significant interest in organic synthesis, particularly for the protection of aldehyde functionalities. The steric hindrance provided by the isobutyl groups can offer enhanced stability against hydrolysis compared to less hindered acetals, making it a potentially useful protecting group in multi-step syntheses.[1]

These application notes provide an overview of the catalytic synthesis of this compound, including reaction mechanisms, comparative data for various catalytic systems, and detailed experimental protocols.

Catalytic Synthesis of this compound

The primary route to synthesizing this compound is the acid-catalyzed reaction of isobutyraldehyde (2-methylpropanal) with two equivalents of isobutanol (2-methyl-1-propanol).[1] The reaction is an equilibrium process, and to achieve high yields, the removal of water is essential.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Isobutyraldehyde Isobutyraldehyde Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA, HCl) Isobutyraldehyde->Catalyst + Isobutanol Isobutanol (2 eq.) Isobutanol->Catalyst + Acetal This compound Water Water Catalyst->Acetal Forms Catalyst->Water Forms

Caption: General reaction for the acid-catalyzed synthesis of this compound.

Data Presentation: Comparison of Catalytic Systems

While specific comparative studies for the synthesis of this compound are scarce, data from analogous acid-catalyzed acetalizations provide insights into the effectiveness of different catalysts. The following table summarizes typical catalysts used for acetal synthesis.

CatalystCatalyst Loading (mol%)Reaction ConditionsTypical YieldsNotes
Hydrochloric Acid (HCl)1.5% (w/w)Room temperature, 6 hours~75%A conventional and cost-effective Brønsted acid catalyst.[2]
Sulfuric Acid (H₂SO₄)catalytic amountReflux with Dean-Stark trapHighAnother common Brønsted acid; requires careful handling due to its corrosive nature.[3]
p-Toluenesulfonic Acid (p-TSA)catalytic amountReflux with Dean-Stark trapHighA solid, non-volatile acid that is easier to handle than sulfuric acid.[3]
Zirconium Tetrachloride (ZrCl₄)1-5 mol%Room temperature, solvent-free or in dichloroethane>90%A mild and efficient Lewis acid catalyst for acetalization under mild conditions.
Perchloric acid on Silica Gelcatalytic amountSolvent-free, room temperature>90%A reusable heterogeneous catalyst that simplifies product purification.[4]

Signaling Pathways and Logical Relationships

The acid-catalyzed formation of an acetal proceeds through a well-defined mechanistic pathway involving the initial formation of a hemiacetal, followed by the elimination of water and subsequent attack by a second alcohol molecule.

G A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Isobutanol A->B C 3. Deprotonation (Hemiacetal Formation) B->C D 4. Protonation of Hydroxyl Group C->D E 5. Elimination of Water (Carbocation Formation) D->E F 6. Nucleophilic Attack by Second Isobutanol E->F G 7. Deprotonation (Acetal Formation) F->G

Caption: Mechanistic pathway of acid-catalyzed acetal formation.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on typical acid-catalyzed acetalization methods.

Protocol 1: Synthesis using a Homogeneous Brønsted Acid Catalyst (p-TSA)

Materials:

  • Isobutyraldehyde (1.0 eq)

  • Isobutanol (2.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.02 eq)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add isobutyraldehyde, isobutanol, and toluene.

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water is one equivalent with respect to the starting aldehyde.

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Isobutyraldehyde, Isobutanol, and Toluene in Flask B Add p-TSA catalyst A->B C Assemble Dean-Stark Apparatus B->C D Heat to Reflux C->D E Collect Water in Dean-Stark Trap D->E F Monitor Reaction Completion E->F G Cool to Room Temperature F->G H Neutralize with NaHCO₃ solution G->H I Dry Organic Layer (MgSO₄) H->I J Concentrate via Rotary Evaporation I->J K Purify by Distillation J->K

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

While this compound does not appear to have a direct role as a catalyst in documented processes, its synthesis via acid catalysis is a fundamentally important transformation in organic chemistry. Understanding the principles of this reaction, the types of catalysts employed, and the experimental procedures are crucial for chemists in research and development. The protocols and data provided herein offer a practical guide for the synthesis of this and other sterically hindered acetals, which can serve as valuable protecting groups in complex molecular syntheses.

References

Application of 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) in Polymer Science: A Focus on Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates no established application of "2-Methyl-1,1-bis(2-methylpropoxy)propane" in polymer science. It is presumed that the intended compound of interest is the structurally distinct but similarly named monomer, 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) . The following application notes and protocols are based on the extensive use of AMPS in polymer science.

Application Notes

Introduction

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a versatile and highly functional monomer extensively used in the field of polymer science.[1] Its unique chemical structure, featuring a sulfonic acid group, an amide linkage, and a vinyl group, imparts exceptional properties to the polymers derived from it. These properties include high hydrophilicity, remarkable thermal and hydrolytic stability, and a characteristic anionic nature across a wide pH spectrum.[1][2] A primary application of AMPS is in the synthesis of hydrogels, which are three-dimensional, water-swollen polymer networks.[3] These hydrogels are particularly promising for biomedical applications, most notably in the realm of controlled drug delivery.[4][5]

Principle of Application in Drug Delivery

The utility of AMPS-based hydrogels in drug delivery stems from their ability to encapsulate therapeutic molecules within their porous structure and subsequently release them in a controlled manner. The strong sulfonic acid group ensures that the hydrogel remains ionized and highly swollen, independent of the pH of the surrounding environment, which is a significant advantage for consistent drug release in different parts of the gastrointestinal tract.[6] The release kinetics of the entrapped drug can be meticulously controlled by modulating the hydrogel's properties, such as the crosslink density and the incorporation of co-monomers like acrylamide (AAm) or acrylic acid (AA).[7][8] This allows for the design of delivery systems with tailored release profiles, enhancing therapeutic efficacy and patient compliance.

Key Advantages of AMPS-Based Hydrogels:

  • Exceptional Water Absorption: The hydrophilic nature of the sulfonate groups leads to high swelling ratios, allowing for substantial drug loading.[9]

  • pH-Independent Swelling: The strong acidic nature of the sulfonic acid moiety ensures consistent swelling and drug release in varying pH environments.[6]

  • Biocompatibility: AMPS-based polymers are generally considered biocompatible, making them suitable for in-vivo applications.

  • Tunable Properties: The physical and chemical properties of the hydrogels can be readily modified through copolymerization and by varying the concentration of the crosslinking agent.[6]

Quantitative Data Summary

The following table presents a summary of typical quantitative parameters for the synthesis of AMPS-based hydrogels via aqueous free-radical polymerization, as documented in the scientific literature.

ParameterTypical Value/RangeReference(s)
Monomers 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), Acrylamide (AAm)
AMPS Content in Monomer Feed 0 - 100 mol%[7]
Crosslinking Agent N,N'-methylene-bis-acrylamide (MBA)
Crosslinker to Monomer Mole Ratio 1/82[7]
Initiator Potassium persulfate (KPS)
Initiator Concentration 0.474 mM[7]
Solvent Deionized Water
Total Monomer Concentration 0.700 M[7]
Polymerization Temperature 40 - 70 °C[7]
Polymerization Duration Several hours (until completion)

Experimental Protocols

Protocol 1: Synthesis of an AMPS/Acrylamide Co-polymer Hydrogel

This protocol details the synthesis of a co-polymer hydrogel from AMPS and acrylamide (AAm) through free-radical polymerization in an aqueous solution.[7]

Materials:

  • 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)

  • Acrylamide (AAm)

  • N,N'-methylene-bis-acrylamide (MBA) (Crosslinker)

  • Potassium persulfate (KPS) (Initiator)

  • Deionized water

  • Nitrogen gas supply

  • Glass test tubes with stoppers

  • Thermostatically controlled water bath

Procedure:

  • Preparation of the Pre-polymerization Solution:

    • In a glass beaker, dissolve the calculated amounts of AMPS and AAm monomers in deionized water to achieve the desired molar ratio and a total monomer concentration of 0.700 M.

    • Add the crosslinker, MBA, to the monomer solution. The amount of MBA should correspond to a mole ratio of 1/82 relative to the total moles of monomers.

    • Stir the solution gently until all components are fully dissolved.

  • Initiation of Polymerization:

    • Prepare a fresh aqueous solution of the initiator, KPS.

    • Add the KPS solution to the monomer mixture to obtain a final concentration of 0.474 mM.

    • To remove dissolved oxygen, which inhibits the polymerization reaction, purge the solution with a gentle stream of nitrogen gas for approximately 20-30 minutes.

  • Gelation Process:

    • Dispense the deoxygenated pre-polymerization solution into glass test tubes.

    • Securely seal the test tubes to maintain an inert atmosphere.

    • Submerge the sealed tubes in a water bath pre-heated to a temperature between 40 °C and 70 °C.

    • Allow the polymerization to proceed for several hours, during which the solution will transform into a solid hydrogel.

  • Purification and Drying of the Hydrogel:

    • Once the polymerization is complete, carefully extract the hydrogel from the glass tubes.

    • Using a sharp blade, slice the hydrogel into uniform discs.

    • To remove any unreacted monomers, initiator, and crosslinker, immerse the hydrogel discs in a large volume of deionized water. This washing step should be carried out for several days with frequent changes of water.

    • After purification, place the hydrogel discs in a laboratory oven at a moderate temperature (e.g., 50 °C) and dry them until they reach a constant weight.

Protocol 2: Characterization of the Synthesized Hydrogel

1. Swelling Behavior Analysis:

  • Accurately weigh a dried hydrogel sample (Wd).

  • Immerse the sample in a buffer solution of a specific pH (e.g., 5.5 or 7.4) at a constant temperature.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess liquid, and weigh the swollen sample (Ws).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

  • Continue this process until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

2. In Vitro Drug Loading and Release Study:

  • Drug Loading: Submerge a pre-weighed dry hydrogel sample in a solution of the model drug with a known concentration. Allow the hydrogel to swell and absorb the drug solution for an extended period (e.g., 48 hours) to ensure maximum loading.

  • Drug Release: Transfer the drug-loaded hydrogel into a known volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and determine the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • After each sampling, replenish the release medium with an equal volume of fresh medium to maintain sink conditions.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_polymerization Polymerization cluster_post_synthesis Post-Synthesis Processing cluster_characterization Characterization A Dissolve Monomers (AMPS, AAm) and Crosslinker (MBA) in Water B Add Initiator (KPS) Solution A->B C Deoxygenate with Nitrogen Purge B->C D Transfer Solution to Molds C->D E Thermal Polymerization in Water Bath (40-70 °C) D->E F Formation of Solid Hydrogel E->F G Extraction of Hydrogel from Molds F->G H Purification by Washing in Deionized Water G->H I Drying to Constant Weight H->I J Swelling Studies I->J K Drug Loading I->K L In Vitro Drug Release Analysis K->L

Caption: A schematic workflow for the synthesis and characterization of AMPS-based hydrogels.

References

Application Notes and Protocols: 2-Methyl-1,1-bis(2-methylpropoxy)propane in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal, as a precursor and protecting group in fine chemical synthesis. Detailed protocols for its synthesis, deprotection, and application are provided, along with relevant physicochemical and spectroscopic data.

Introduction

This compound (isobutyraldehyde diisobutyl acetal) is a valuable acetal in organic synthesis, primarily utilized as a protecting group for the isobutyraldehyde moiety. Its stability under neutral to basic conditions and the ability to regenerate the reactive aldehyde functionality under acidic conditions make it a useful intermediate in multi-step synthetic sequences. This is particularly relevant in the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds, where the controlled release of a reactive aldehyde is crucial.

Isobutyraldehyde itself is a key building block, especially in the fragrance industry, where it serves as a precursor to a variety of fruity esters.[1] The use of its diisobutyl acetal allows for the stable storage and handling of this otherwise volatile and reactive aldehyde, enabling its introduction into complex molecular architectures with high fidelity.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₂H₂₆O₂[1]
Molecular Weight 202.34 g/mol [1]
CAS Number 13262-24-3[1]
Appearance Colorless liquid (estimated)[2][3]
Boiling Point 219 °C at 760 mmHg[2]
Density 0.840 - 0.846 g/cm³ at 25 °C[2]
Refractive Index 1.416 - 1.422 at 20 °C[2]
Solubility Soluble in alcohol; slightly soluble in water[2]

Spectroscopic Data:

Spectrum TypeKey Features
¹³C NMR Data available, indicating the presence of the acetal carbon and the isobutyl groups.[1]
GC-MS Mass spectral data available for identification and purity assessment.[1]
IR Spectrum Infrared spectrum available, showing characteristic C-O stretches of the acetal functionality.[1]

Experimental Protocols

Synthesis of this compound (Acetal Formation)

This protocol describes a general acid-catalyzed procedure for the synthesis of this compound from isobutyraldehyde and isobutanol. The reaction proceeds via the formation of a hemiacetal intermediate, followed by reaction with a second equivalent of isobutanol to yield the acetal.[3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Isobutyraldehyde Isobutyraldehyde Catalyst Acid Catalyst (e.g., p-TsOH) Isobutanol Isobutanol (2 eq.) Acetal This compound Water Water Catalyst->Acetal Catalyst->Water

Figure 1: Synthesis of Isobutyraldehyde Diisobutyl Acetal.

Materials:

  • Isobutyraldehyde

  • Isobutanol (2.2 equivalents)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.5 mol%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add isobutyraldehyde, isobutanol (2.2 equivalents), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

ParameterCondition
Stoichiometry Isobutyraldehyde:Isobutanol (1:2.2)
Catalyst p-Toluenesulfonic acid (catalytic)
Solvent Toluene
Temperature Reflux
Workup Aqueous wash, drying, and distillation
Expected Yield High (typically >85%)
Deprotection of this compound (Aldehyde Regeneration)

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of the acetal to regenerate isobutyraldehyde. This method is adapted from a procedure for the deprotection of similar acetals.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Acetal This compound Catalyst Aqueous Acid (e.g., HCl) Water Water (excess) Isobutyraldehyde Isobutyraldehyde Isobutanol Isobutanol (2 eq.) Catalyst->Isobutyraldehyde Catalyst->Isobutanol

Figure 2: Deprotection of Isobutyraldehyde Diisobutyl Acetal.

Materials:

  • This compound

  • Acetone or Tetrahydrofuran (THF)

  • Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in acetone or THF in a round-bottom flask.

  • Add dilute aqueous hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator. Note: Isobutyraldehyde is volatile.

  • The crude isobutyraldehyde can be used directly in the next synthetic step or purified by distillation if necessary.

ParameterCondition
Reagent Aqueous Acid (e.g., 1 M HCl)
Solvent Acetone or THF
Temperature Room Temperature
Workup Neutralization, extraction, and drying
Expected Yield High (typically >90%)

Application in Fine Chemical Synthesis: A Workflow

The primary application of this compound in fine chemical synthesis is as a stable, protected form of isobutyraldehyde. This allows for the execution of chemical transformations on other parts of a molecule that would otherwise be incompatible with a free aldehyde group.

G Start Starting Material with functional group 'X' Protect Protection of Aldehyde: Isobutyraldehyde -> Acetal Start->Protect Intermediate Protected Intermediate (Acetal) Protect->Intermediate Transform Chemical Transformation on functional group 'X' Intermediate->Transform Deprotect Deprotection of Acetal: Acetal -> Isobutyraldehyde Transform->Deprotect Final Final Product with Aldehyde Deprotect->Final

Figure 3: Workflow for Acetal as a Protecting Group.

This workflow illustrates the strategic use of the acetal as a protecting group. A starting material containing an isobutyraldehyde moiety undergoes protection. The resulting stable intermediate can then be subjected to various chemical reactions that would otherwise affect the aldehyde. Finally, deprotection under acidic conditions regenerates the aldehyde functionality in the desired molecule. This strategy is fundamental in the synthesis of complex organic molecules where functional group tolerance is a key consideration.

References

Troubleshooting & Optimization

troubleshooting common issues in reactions with 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methyl-1,1-bis(2-methylpropoxy)propane

This guide provides troubleshooting for common issues encountered in reactions involving this compound, also known as isobutyraldehyde diisobutyl acetal. The principles discussed are broadly applicable to acetal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical compound classified as an acetal.[1] Specifically, it is the diisobutyl acetal of 2-methylpropanal (isobutyraldehyde). In organic synthesis, acetals like this one are primarily used as protecting groups for aldehydes and ketones.[2] They are stable in neutral to strongly basic conditions and to various nucleophiles and reducing agents, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group.[3]

Q2: Under what conditions is this acetal stable and unstable?

A2:

  • Stable: Acetals are generally stable in neutral and basic (alkaline) conditions. They are resistant to attack by nucleophiles such as Grignard reagents and hydrides (e.g., LiAlH4, NaBH4).[3][4]

  • Unstable: Acetals are sensitive to acidic conditions, especially in the presence of water.[2] Aqueous acid will hydrolyze the acetal, regenerating the original aldehyde (isobutyraldehyde) and alcohol (2-methyl-1-propanol).[2][5]

Q3: Is it necessary to remove water during the formation of this acetal?

A3: Yes. The formation of an acetal is a reversible equilibrium reaction that produces water as a byproduct.[5][6] To drive the reaction to completion and achieve a high yield of the acetal, it is crucial to remove water from the reaction mixture as it forms.[4][6] This is often accomplished using a Dean-Stark apparatus, molecular sieves, or a chemical dehydrating agent.[4][6][7]

Troubleshooting Guide: Acetal Formation

This section addresses common problems during the synthesis of this compound from isobutyraldehyde and 2-methyl-1-propanol.

Issue 1: Low or No Yield of Acetal

  • Question: I have mixed isobutyraldehyde, 2-methyl-1-propanol, and an acid catalyst, but my reaction shows little to no formation of the desired acetal. What could be wrong?

  • Answer: Low yield is a common issue in acetal formation and can be attributed to several factors. The reaction is an equilibrium, so reaction conditions must favor the product.[5][6]

    • Inadequate Water Removal: The most common cause of low yield is the presence of water, which pushes the equilibrium back towards the starting materials.[6][8]

      • Solution: Ensure your water removal method is effective. If using a Dean-Stark trap, make sure the solvent forms an azeotrope with water (e.g., toluene, benzene) and that the apparatus is set up correctly.[9] If using molecular sieves, ensure they are properly activated and used in sufficient quantity.[10]

    • Catalyst Issues: An inappropriate amount or type of acid catalyst can hinder the reaction.[11] While catalysis is necessary, excess acid can sometimes lead to side reactions or protonate the alcohol, reducing its nucleophilicity.[11]

      • Solution: Use a catalytic amount of a suitable acid. Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or acidic resins like Amberlyst-15.[7][11] Start with a small amount and monitor the reaction.

    • Insufficient Reagent: Using stoichiometric amounts of the alcohol may not be enough to drive the equilibrium forward.

      • Solution: Use an excess of the alcohol (2-methyl-1-propanol) or use it as the solvent to shift the equilibrium towards the acetal product.[5]

Troubleshooting Workflow: Low Acetal Yield This diagram outlines the decision-making process for troubleshooting a low-yield acetal formation reaction.

low_yield_troubleshooting start Low or No Acetal Yield Detected check_water Is water being effectively removed? start->check_water check_catalyst Is the acid catalyst appropriate and active? check_water->check_catalyst Yes implement_water_removal Action: Use Dean-Stark trap or add activated molecular sieves. check_water->implement_water_removal No check_reagents Are reagents pure and in correct stoichiometry? check_catalyst->check_reagents Yes optimize_catalyst Action: Use fresh catalyst (e.g., p-TSA). Optimize loading. check_catalyst->optimize_catalyst No revisit_conditions Re-evaluate reaction temperature and time check_reagents->revisit_conditions Yes purify_reagents Action: Purify reagents. Use excess alcohol. check_reagents->purify_reagents No success Reaction Successful revisit_conditions->success implement_water_removal->revisit_conditions optimize_catalyst->revisit_conditions purify_reagents->revisit_conditions

Caption: Troubleshooting logic for low acetal formation yield.

Troubleshooting Guide: Acetal Deprotection (Hydrolysis)

This section addresses common problems during the removal of the acetal protecting group to regenerate the aldehyde.

Issue 2: Incomplete or Slow Acetal Hydrolysis

  • Question: I am trying to deprotect my acetal using aqueous acid, but the reaction is very slow or does not go to completion. How can I resolve this?

  • Answer: Acetal hydrolysis is also an equilibrium-driven process. To successfully cleave the acetal, the equilibrium must be shifted towards the aldehyde and alcohol.

    • Insufficient Water: The reaction requires water as a nucleophile to hydrolyze the acetal.[5][12]

      • Solution: Ensure a large excess of water is present in the reaction mixture.[5][13] Often, a co-solvent like THF or acetone is used to dissolve the acetal, but the aqueous component should be in large excess.[9]

    • Weak or Insufficient Acid Catalyst: The hydrolysis mechanism requires an acid catalyst to protonate one of the ether oxygens, making it a good leaving group.[13][14]

      • Solution: Use a sufficient concentration of a strong acid catalyst (e.g., HCl, H₂SO₄, TFA).[15][11] If your molecule contains other acid-sensitive groups, milder catalysts like cerium(III) triflate or Er(OTf)₃ in wet nitromethane can be effective.[16]

    • Reaction Temperature: Like many reactions, hydrolysis may be slow at room temperature.

      • Solution: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious of potential side reactions if other sensitive functional groups are present.

Issue 3: Side Reactions During Deprotection

  • Question: My deprotection reaction is working, but I am observing degradation of my molecule or other unwanted side reactions. What can I do?

  • Answer: The acidic conditions required for deprotection can sometimes affect other acid-sensitive functional groups in the molecule.

    • Solution: The key is to use the mildest possible conditions that still effectively cleave the acetal.

      • Screen Milder Catalysts: Instead of strong mineral acids, try milder options. A table comparing various catalysts is provided below.

      • Lower the Temperature: Perform the reaction at 0 °C or room temperature, even if it takes longer.

      • Buffered Systems: Consider using an acidic buffer to maintain a controlled pH and avoid overly harsh conditions.

Data Presentation: Comparison of Catalysts for Acetal Deprotection

CatalystTypical ConditionsNotes
HCl, H₂SO₄, p-TSAAqueous organic solvent (Acetone, THF), RT to refluxStandard, strong acids. Can affect other acid-sensitive groups.[9][11]
Cerium(III) Triflate (Ce(OTf)₃)Wet nitromethane, Room TemperatureVery mild and chemoselective; effective at nearly neutral pH.[16]
Erbium(III) Triflate (Er(OTf)₃)Wet nitromethane, Room TemperatureA gentle Lewis acid catalyst for chemoselective cleavage.[7][16]
Iodine (I₂)Acetone/Water, Room TemperatureDeprotection occurs under neutral conditions.[16]
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water, 30 °CCatalytic amount in water provides rapid deprotection.[7][16]

Experimental Protocols

Protocol 1: General Procedure for Acetal Formation

This protocol describes a typical setup for the synthesis of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add isobutyraldehyde (1.0 eq), 2-methyl-1-propanol (2.5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, ~0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected and analysis of the reaction mixture (e.g., by TLC or GC) indicates complete consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography if necessary.

Protocol 2: General Procedure for Acetal Deprotection (Hydrolysis)

This protocol outlines a standard method for hydrolyzing the acetal back to the aldehyde.

  • Setup: Dissolve the acetal (1.0 eq) in a mixture of an organic solvent (e.g., acetone or THF) and water (a large excess, typically 10:1 water:solvent ratio or greater).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1M aqueous HCl or a few drops of concentrated H₂SO₄).

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC or GC. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding a mild base, such as saturated sodium bicarbonate solution, until effervescence ceases.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified.

Reaction Mechanism Visualization

The following diagrams illustrate the key chemical transformations.

Acetal Formation Mechanism This diagram shows the acid-catalyzed reaction pathway from an aldehyde and two equivalents of alcohol to form an acetal and water.

Caption: Acid-catalyzed mechanism for acetal formation.

References

methods to optimize the yield of 2-Methyl-1,1-bis(2-methylpropoxy)propane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The synthesis is an acid-catalyzed nucleophilic addition reaction. Isobutyraldehyde is reacted with two equivalents of isobutanol in the presence of an acid catalyst to form the desired acetal and water.[1][2]

Q2: What are the common side reactions that can lower the yield?

A2: Common side reactions include the formation of hemiacetal as an intermediate, self-condensation of isobutyraldehyde (aldol condensation), and etherification of isobutanol.[3] Incomplete reaction leading to residual starting materials is also a primary cause of lower yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of starting materials (isobutyraldehyde and isobutanol) and the appearance of the product.

Q4: What are the typical purification methods for this compound?

A4: Purification is typically achieved through a series of steps:

  • Neutralization: The acidic catalyst is neutralized with a weak base, such as a sodium bicarbonate solution.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: The final product is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and high-boiling point byproducts.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.- Use a fresh, active acid catalyst.- Increase the catalyst loading incrementally. Common catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid, or acidic ion-exchange resins.
Insufficient reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation. A typical range is 60-100°C.
Presence of excess water.- Use anhydrous reactants and solvents.- Employ a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction, as its presence can shift the equilibrium back to the reactants.
Presence of Significant Amounts of Hemiacetal Incomplete reaction.- Increase the reaction time.- Ensure a sufficient excess of isobutanol is used to drive the reaction to completion.
Insufficient catalyst.- Increase the catalyst loading.
Formation of a Significant Amount of Diisobutyl Ether High reaction temperature.- Lower the reaction temperature. Ether formation is favored at higher temperatures.
High catalyst concentration.- Reduce the amount of acid catalyst.
Aldol Condensation of Isobutyraldehyde Strong basic conditions during workup or presence of basic impurities.- Ensure the reaction remains acidic until the workup.- Use a mild base for neutralization.
High reaction temperature.- Lower the reaction temperature.
Difficulty in Product Purification Incomplete neutralization of the catalyst.- Ensure complete neutralization with a weak base before extraction. Test the pH of the aqueous layer.
Formation of an emulsion during extraction.- Add a small amount of brine to the separatory funnel to help break the emulsion.
Close boiling points of product and impurities.- Use a more efficient distillation column (e.g., a Vigreux or packed column).- Perform the distillation under a higher vacuum to lower the boiling points and potentially improve separation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Isobutyraldehyde

  • Isobutanol (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene or another suitable solvent for azeotropic water removal

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add isobutyraldehyde (1.0 eq), isobutanol (2.2-3.0 eq), and a suitable solvent like toluene.

  • Add the acid catalyst (e.g., PTSA, 0.01-0.05 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Isobutyraldehyde Isobutyraldehyde Hemiacetal Hemiacetal Intermediate Isobutyraldehyde->Hemiacetal + Isobutanol1 Isobutanol (1 eq) Isobutanol1->Hemiacetal Isobutanol2 Isobutanol (1 eq) Acetal This compound Isobutanol2->Acetal Hemiacetal->Acetal + Water1 H2O Hemiacetal->Water1 - Water2 H2O Acetal->Water2 - Catalyst H+ Catalyst2 H+

Caption: Acid-catalyzed formation of the acetal from isobutyraldehyde and isobutanol.

Experimental Workflow

Experimental_Workflow Reactants Combine Reactants: Isobutyraldehyde, Isobutanol, Solvent Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor Reaction Progress (GC/TLC) Reflux->Monitor Workup Cool and Neutralize (aq. NaHCO3) Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Yes Success Yield Optimized Start->Success No Check_Catalyst Verify Catalyst Activity and Loading Check_Reactants->Check_Catalyst Check_Water Ensure Efficient Water Removal Check_Catalyst->Check_Water Check_Temp Optimize Reaction Temperature Check_Water->Check_Temp Check_Purification Review Purification Procedure Check_Temp->Check_Purification Check_Purification->Success

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Advanced Purification of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the advanced purification of 2-Methyl-1,1-bis(2-methylpropoxy)propane. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound using common advanced techniques.

Fractional Distillation

Q1: My final product purity is lower than expected after fractional distillation. What could be the cause?

A1: Several factors can contribute to low purity:

  • Inefficient Fractionating Column: The column may not have enough theoretical plates for a good separation, especially if the boiling points of your target compound and impurities are close.[1][2] Consider using a longer column or a column with more efficient packing material.

  • Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[3] Try reducing the heating rate to achieve a slow and steady collection of the distillate.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the boiling point of the vapor that is distilling.[3]

  • Fluctuating Heat Source: An unstable heat source can cause inconsistent boiling and disrupt the vapor-liquid equilibrium. Ensure your heating mantle or oil bath provides stable and uniform heating.

Q2: I'm experiencing product loss during fractional distillation. How can I improve the yield?

A2: Product loss can occur due to:

  • Hold-up in the Fractionating Column: A significant amount of material can be left wetting the surface of the column packing. Using a column with a smaller surface area or distilling a larger volume can mitigate this.

  • Leaks in the Apparatus: Ensure all glass joints are properly sealed. Leaks can lead to the loss of vapor.

  • Distilling to Dryness: Never distill the flask to dryness.[4] This can lead to the formation of peroxides (if ethers are present) and potential decomposition of the residue. Always leave a small amount of liquid in the distilling flask.

  • Decomposition: Although acetals are generally stable, prolonged heating at high temperatures can potentially cause some decomposition. If you suspect this, consider using vacuum distillation to lower the boiling point.

Preparative High-Performance Liquid Chromatography (HPLC)

Q1: My target compound is not separating well from an impurity on a normal-phase preparative HPLC column. What can I do?

A1: For poor separation in normal-phase HPLC with non-polar compounds:

  • Optimize the Mobile Phase: You are likely using a non-polar mobile phase like hexane with a more polar modifier like ethyl acetate or isopropanol.[5] To increase retention and improve separation of non-polar compounds, you may need to decrease the percentage of the polar modifier to very low levels (e.g., 0.1-5%).[5]

  • Change the Solvent System: If adjusting the ratio of your current solvents is ineffective, consider changing one or both solvents. For example, switching from ethyl acetate to a less polar modifier like dichloromethane in hexane might alter the selectivity.[5]

  • Consider a Different Stationary Phase: While silica is common for normal-phase chromatography, other stationary phases with different selectivities are available.

  • Gradient Elution: If you have multiple impurities with a range of polarities, an isocratic method may not be sufficient. A shallow gradient of the polar modifier can improve separation.

Q2: The recovery of my compound from the preparative HPLC column is low. Why is this happening?

A2: Low recovery in preparative HPLC can be due to:

  • Irreversible Adsorption: Your compound might be irreversibly adsorbing to the stationary phase. This can sometimes happen with highly active silica gel.

  • Sample Precipitation: The sample may be precipitating on the column if the mobile phase is a poor solvent for your crude material. Ensure your sample is fully dissolved in the initial mobile phase.[6]

  • Compound Instability: The compound might be degrading on the silica column, which can be slightly acidic. If you suspect this, you could try using a deactivated silica column.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as isobutyraldehyde and isobutanol, partially reacted intermediates, and by-products from side reactions. Water is also a common impurity that can affect the stability of the acetal under acidic conditions.[7]

Q2: Which purification technique, fractional distillation or preparative HPLC, is better for this compound?

A2: The choice depends on the scale of your purification and the required purity.

  • Fractional distillation is well-suited for larger quantities (grams to kilograms) and for removing impurities with significantly different boiling points. It is generally a more cost-effective and scalable method.[1][2]

  • Preparative HPLC is ideal for achieving very high purity, especially when separating compounds with very similar physical properties. It is typically used for smaller quantities (milligrams to grams) and is often employed in the later stages of drug development where purity is critical.[8][9]

Q3: Can I use other purification methods?

A3: While fractional distillation and preparative HPLC are common, other techniques could be considered. For instance, treatment with an alkali metal like sodium can be used to remove reactive impurities such as water and alcohols from acetals.[7] However, this method requires careful handling of the reactive metal.

Data Presentation

The following tables provide representative data for the purification of this compound using the described techniques. Note: This data is for illustrative purposes and actual results may vary.

Table 1: Comparison of Purification Techniques

ParameterFractional DistillationPreparative HPLC
Initial Purity 85%85%
Final Purity 98.5%>99.5%
Yield ~80%~70%
Throughput High (g to kg/day )Low (mg to g/day )
Solvent Consumption LowHigh
Cost LowHigh

Table 2: Example Purity Analysis by Gas Chromatography (GC)

CompoundInitial Area %Post-Distillation Area %Post-HPLC Area %
Isobutanol5%<0.1%Not Detected
Isobutyraldehyde3%0.2%Not Detected
Unknown Impurity 17%1.2%0.3%
Product 85% 98.5% 99.7%

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound (no more than two-thirds full) and add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently using a heating mantle or oil bath.

    • Observe the vapor rising slowly through the fractionating column.[1]

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect any low-boiling initial fractions in a separate flask.

    • When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask.

    • Continue collecting the fraction until the temperature begins to drop or rise significantly, indicating the end of the product fraction.

    • Stop the distillation before the distilling flask runs dry.[4]

  • Analysis: Analyze the purity of the collected fraction using a suitable analytical technique like Gas Chromatography (GC).

Protocol 2: Preparative Normal-Phase HPLC
  • System Preparation:

    • Equip the HPLC system with a suitable normal-phase preparative column (e.g., silica gel).

    • Prepare the mobile phase. A typical system for non-polar compounds would be a mixture of hexane and a polar modifier like ethyl acetate or isopropanol.[5] Start with a very low percentage of the polar modifier (e.g., 99.5:0.5 hexane:ethyl acetate).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude product in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Inject a small amount of the sample to determine the retention time of the product and impurities.

    • Based on the initial run, optimize the mobile phase composition to achieve good separation.

    • Perform larger injections for preparative purification.

    • Collect the fractions corresponding to the product peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product using analytical HPLC or GC.

Mandatory Visualizations

PurificationMethodSelection start Start: Crude Product scale Scale of Purification? start->scale purity Required Purity? scale->purity < 5 g distillation Fractional Distillation scale->distillation > 5 g purity->distillation < 99.5% hplc Preparative HPLC purity->hplc > 99.5% end Pure Product distillation->end hplc->end

Caption: Purification method selection workflow.

DistillationTroubleshooting start Problem: Low Purity After Distillation check_rate Was distillation rate slow and steady? start->check_rate reduce_heat Action: Reduce heating rate. check_rate->reduce_heat No check_column Is the fractionating column adequate? check_rate->check_column Yes solution Purity Improved reduce_heat->solution use_better_column Action: Use a longer or more efficient column. check_column->use_better_column No check_thermometer Is the thermometer placed correctly? check_column->check_thermometer Yes use_better_column->solution reposition_thermometer Action: Reposition thermometer bulb. check_thermometer->reposition_thermometer No check_thermometer->solution Yes reposition_thermometer->solution

Caption: Troubleshooting low purity in fractional distillation.

References

Technical Support Center: Long-Term Stability of 2-Methyl-1,1-bis(2-methylpropoxy)propane Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the long-term stability of 2-Methyl-1,1-bis(2-methylpropoxy)propane solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, an aliphatic acetal, is acid-catalyzed hydrolysis.[1] Under acidic conditions, the acetal linkage is cleaved, yielding isobutyraldehyde and isobutanol. This reaction is reversible.[1]

Q2: Under what conditions are solutions of this compound most stable?

A2: Solutions of this compound are most stable under neutral to basic pH conditions. Acidic environments will accelerate its degradation.[1] To ensure long-term stability, it is crucial to control the pH of the solution and avoid acidic contaminants.

Q3: What are the common signs of degradation in my this compound solution?

A3: Degradation can be identified by a change in the physical or chemical properties of the solution. Common signs include:

  • A change in pH, typically becoming more acidic.

  • The appearance of a sharp, pungent odor characteristic of isobutyraldehyde.

  • Changes in the solution's analytical profile, such as the appearance of new peaks corresponding to isobutyraldehyde and isobutanol in chromatograms or spectra.

Q4: Can temperature affect the stability of the solution?

A4: Yes, elevated temperatures can accelerate the rate of hydrolysis, especially if acidic impurities are present. For long-term storage, it is recommended to keep the solutions in a cool, dark place.

Q5: What analytical techniques are recommended for monitoring the stability of this compound solutions?

A5: Several analytical techniques can be employed to monitor the stability and quantify the degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate and quantify this compound from its degradation products.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile degradation products like isobutyraldehyde and isobutanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to monitor the disappearance of the parent compound and the appearance of degradation products over time.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the functional groups present in the solution, such as the appearance of a carbonyl peak from isobutyraldehyde.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and experimentation with this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of the solution. 1. Presence of acidic contaminants in the solvent or on glassware. 2. Storage at elevated temperatures. 3. Exposure to light, which may catalyze degradation.1. Ensure all solvents are of high purity and neutral pH. Use glassware that has been thoroughly cleaned and rinsed with a neutral solvent. 2. Store solutions at the recommended temperature, typically in a refrigerator or a cool, dark place. 3. Store solutions in amber glass vials or protect them from light.
Inconsistent results in stability studies. 1. Variability in the initial concentration of the solution. 2. Inconsistent storage conditions (temperature, humidity, light exposure). 3. Analytical method not properly validated or not stability-indicating.1. Prepare solutions accurately and verify the initial concentration using a validated analytical method. 2. Utilize controlled environment chambers for stability studies to maintain consistent conditions.[4] 3. Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradation products.[2]
Precipitate formation in the solution. 1. Low solubility of the compound or its degradation products in the chosen solvent at storage temperature. 2. Reaction with container components.1. Evaluate the solubility of this compound and its degradation products in the selected solvent at the intended storage temperature. Consider using a co-solvent if necessary. 2. Perform compatibility studies with the container material to ensure no leaching or reaction occurs.
Difficulty in quantifying degradation products. 1. Degradation products are volatile and may be lost during sample preparation. 2. Lack of reference standards for degradation products. 3. Co-elution of peaks in chromatography.1. For volatile analytes, use headspace GC-MS or ensure sample preparation is conducted in a closed system to minimize losses. 2. Synthesize or purchase certified reference standards for isobutyraldehyde and isobutanol for accurate quantification. 3. Optimize the chromatographic method (e.g., change mobile phase composition, gradient, or column) to achieve baseline separation of all components.[3]

Section 3: Experimental Protocols

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term stability of this compound solutions under various environmental conditions.[5][6][7]

Objective: To assess the stability of the solution under accelerated conditions of temperature and humidity.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in the desired solvent. Aliquot the solution into several sealed vials made of an inert material (e.g., amber glass).

  • Storage Conditions: Place the vials in controlled environment chambers at the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 25°C ± 2°C / 60% RH ± 5% RH (as a control)

    • 5°C ± 3°C (refrigerated condition)

  • Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of this compound and quantification of degradation products using a validated stability-indicating HPLC or GC-MS method.

Data Presentation:

Storage Condition Time Point (Months) Appearance pH Assay of Parent Compound (%) Isobutyraldehyde (%) Isobutanol (%)
5°C ± 3°C0Clear, colorless7.0100.00.00.0
1
3
6
25°C ± 2°C / 60% RH ± 5% RH0Clear, colorless7.0100.00.00.0
1
3
6
40°C ± 2°C / 75% RH ± 5% RH0Clear, colorless7.0100.00.00.0
1
3
6
Stability-Indicating HPLC Method

Objective: To develop a method to separate and quantify this compound from its degradation products.[2][3]

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

      • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm (as the parent compound and degradation products have limited chromophores, alternative detection methods like Refractive Index or Mass Spectrometry may be necessary).

  • Standard Preparation: Prepare standard solutions of this compound, isobutyraldehyde, and isobutanol of known concentrations.

  • Sample Preparation: Dilute the test solution with the initial mobile phase to a suitable concentration.

  • Forced Degradation: To demonstrate the stability-indicating nature of the method, subject the solution to forced degradation under acidic, basic, oxidative, and photolytic conditions.

    • Acidic: Add 0.1 M HCl and heat at 60°C.

    • Basic: Add 0.1 M NaOH and heat at 60°C.

    • Oxidative: Add 3% H2O2 and store at room temperature.

    • Photolytic: Expose the solution to UV light.

  • Analysis: Inject the standards, the undegraded sample, and the force-degraded samples into the HPLC system and record the chromatograms.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9]

Section 4: Visualizations

Acetal Hydrolysis Pathway

G Acetal This compound Protonation Protonation of Oxygen Acetal->Protonation + H+ Protonated_Acetal Protonated Acetal Protonation->Protonated_Acetal Loss_of_Alcohol Loss of Isobutanol Protonated_Acetal->Loss_of_Alcohol Carbocation Resonance-Stabilized Carbocation Loss_of_Alcohol->Carbocation Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack + H2O Hemiacetal_Intermediate Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal_Intermediate Proton_Transfer Proton Transfer Hemiacetal_Intermediate->Proton_Transfer Protonated_Hemiacetal Protonated Hemiacetal Proton_Transfer->Protonated_Hemiacetal Final_Loss_of_Alcohol Loss of Isobutanol Protonated_Hemiacetal->Final_Loss_of_Alcohol Protonated_Aldehyde Protonated Isobutyraldehyde Final_Loss_of_Alcohol->Protonated_Aldehyde Deprotonation Deprotonation Protonated_Aldehyde->Deprotonation Products Isobutyraldehyde + 2 Isobutanol Deprotonation->Products - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

G cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Evaluation Prep Prepare Solution of Known Concentration Aliquot Aliquot into Vials Prep->Aliquot Storage_Conditions Place in Stability Chambers (Accelerated, Real-time, Refrigerated) Aliquot->Storage_Conditions Time_Points Withdraw Samples at 0, 1, 3, 6 months Storage_Conditions->Time_Points Physical_Tests Visual Inspection, pH Time_Points->Physical_Tests Chemical_Tests HPLC/GC-MS Assay and Impurity Profiling Time_Points->Chemical_Tests Data_Analysis Analyze Degradation Trends Chemical_Tests->Data_Analysis Shelf_Life Predict Shelf-Life Data_Analysis->Shelf_Life

Caption: Workflow for an accelerated stability study.

References

analysis and identification of impurities in 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,1-bis(2-methylpropoxy)propane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

This compound is a diether, specifically an acetal. It is synthesized from the reaction of isobutyraldehyde with two equivalents of isobutanol in the presence of an acid catalyst. This reaction is an equilibrium process, and the removal of water is typically necessary to drive the reaction to completion and maximize the yield of the desired acetal.

Q2: What are the potential impurities in this compound?

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation of the final product. The most common impurities include:

  • Unreacted Starting Materials: Isobutyraldehyde and Isobutanol.

  • Intermediate Species: The corresponding hemiacetal, 1-isobutoxy-2-methyl-1-propanol.

  • By-products of Side Reactions: These can include products from the self-condensation of isobutyraldehyde or other reactions catalyzed by the acid.

  • Degradation Products: Hydrolysis of the acetal back to isobutyraldehyde and isobutanol can occur in the presence of moisture and acid.

Q3: What analytical techniques are suitable for identifying and quantifying impurities in this compound?

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound and its potential impurities.[1] Gas chromatography (GC) with a flame ionization detector (FID) is also suitable for quantification. Nuclear magnetic resonance (NMR) spectroscopy can be a valuable tool for the structural elucidation of unknown impurities.[2]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Q4: I am observing peak splitting for the main compound peak in my GC chromatogram. What could be the cause and how can I fix it?

Peak splitting in GC can be caused by several factors. Here are some common causes and solutions:[3][4][5]

  • Improper Injection Technique: A faulty injection can lead to a split peak. Ensure the syringe is functioning correctly and the injection is smooth.[3]

  • Liner Issues: A contaminated or improperly packed liner can cause peak splitting. Try replacing the liner and ensure any glass wool is correctly positioned.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting, which can sometimes appear as a split peak. Try diluting your sample or increasing the split ratio.

  • Inlet Temperature: An inappropriate inlet temperature can cause issues. If the temperature is too low, the sample may not vaporize completely and uniformly. If it's too high, degradation can occur. Optimize the inlet temperature for your analyte.

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the solvent and the GC column's stationary phase can cause peak splitting.[5] Ensure you are using a compatible solvent.

  • Column Installation: An improperly cut or installed column can lead to peak shape issues. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet.[4]

Q5: I am seeing unexpected peaks, or "ghost peaks," in my GC chromatogram. What is the source of this contamination?

Ghost peaks are peaks that appear in the chromatogram that are not part of the injected sample. They are typically due to contamination somewhere in the GC system.[6][7][8][9][10]

  • Contaminated Syringe: The autosampler syringe may have carryover from a previous injection. Ensure the syringe wash steps are adequate.

  • Septum Bleed: The septum in the injection port can degrade at high temperatures and release volatile compounds. Use a high-quality, low-bleed septum.

  • Contaminated Inlet Liner: The liner can accumulate non-volatile residues from previous injections which can then bleed into subsequent runs. Regularly inspect and replace the liner.[10]

  • Carrier Gas Contamination: Impurities in the carrier gas can lead to ghost peaks. Ensure high-purity gas is being used and that gas traps are functioning correctly.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete ghost peaks. Condition the column properly and operate within its recommended temperature limits.

Experimental Protocols

GC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific instrument and impurities of interest.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 50 °C (hold for 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range 35 - 350 amu
Scan Rate 2 scans/sec

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Potential Source
IsobutyraldehydeCH(CH₃)₂CHO72.1163Unreacted starting material
Isobutanol(CH₃)₂CHCH₂OH74.12108Unreacted starting material
1-Isobutoxy-2-methyl-1-propanol (Hemiacetal)(CH₃)₂CHCH(OH)OCH₂CH(CH₃)₂146.23N/AReaction intermediate
Diisobutyl ether((CH₃)₂CHCH₂)₂O130.23122-123Side reaction

Visualizations

Synthesis and Impurity Formation Pathway

G cluster_reactants Reactants cluster_products Products Isobutyraldehyde Isobutyraldehyde Hemiacetal 1-Isobutoxy-2-methyl-1-propanol (Hemiacetal) Isobutyraldehyde->Hemiacetal + Isobutanol Isobutanol Isobutanol Isobutanol->Hemiacetal Product This compound Isobutanol->Product Diisobutyl_ether Diisobutyl ether (Side Product) Isobutanol->Diisobutyl_ether + Isobutanol - H2O Acid_Catalyst H+ Hemiacetal->Product + Isobutanol - H2O Water H2O

Caption: Formation of this compound and a potential side product.

Experimental Workflow for Impurity Analysis

G cluster_workflow Impurity Analysis Workflow Sample Sample of This compound Dilution Dilute with appropriate solvent Sample->Dilution GC_MS_Analysis GC-MS Analysis Dilution->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram and Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Peak_Integration Peak Integration Data_Processing->Peak_Integration Library_Search Mass Spectral Library Search Data_Processing->Library_Search Quantification Quantification of Impurities Peak_Integration->Quantification Library_Search->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the GC-MS analysis of impurities.

References

strategies to increase reaction kinetics with 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,1-bis(2-methylpropoxy)propane. The focus is on strategies to increase reaction kinetics, particularly in deprotection (hydrolysis) reactions.

Troubleshooting Guide: Slow or Incomplete Reactions

This guide addresses common issues encountered when aiming to increase the reaction kinetics of this compound, primarily focusing on its hydrolysis to isobutyraldehyde and isobutanol.

Problem: The hydrolysis of this compound is slow or incomplete.

The hydrolysis of acetals is an equilibrium-driven process that is highly dependent on reaction conditions.[1][2] Several factors can be optimized to accelerate this reaction.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Insufficient Acid Catalysis The hydrolysis of acetals is acid-catalyzed.[3][4] Ensure a suitable acid catalyst is present in a sufficient amount. For sensitive substrates, a mild Lewis acid may be preferable to a strong Brønsted acid.See Protocols 1 & 2 for examples using Bismuth Triflate and Indium(III) Trifluoromethanesulfonate.
Inappropriate Solvent System The solvent plays a crucial role. A mixture of an organic solvent and water is often optimal to ensure miscibility of the substrate and provide the necessary water for hydrolysis.[5]For Bismuth Triflate catalysis, a THF/H₂O (80:20, v/v) mixture is effective.[5]
Low Reaction Temperature Increasing the temperature generally increases the reaction rate. However, this must be balanced with the stability of the reactants and products.For resistant acetals, gentle heating or refluxing may be necessary. For instance, with Indium(III) Trifluoromethanesulfonate, microwave heating can be applied to more stable acetals.[6]
Equilibrium Not Shifted Towards Products Acetal hydrolysis is a reversible reaction.[1] An excess of water is required to drive the equilibrium towards the formation of the aldehyde and alcohol.Ensure the reaction is conducted in an aqueous solvent system. Avoid conditions that remove water, such as a Dean-Stark trap, which is used for acetal formation.[3]
Catalyst Inactivity The chosen catalyst may be inefficient for this specific substrate or may have degraded.Consider screening different Lewis or Brønsted acid catalysts. Bismuth and Indium triflates are known to be highly efficient for acetal deprotection.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an acyclic acetal.[7] In organic synthesis, acetals are primarily used as protecting groups for aldehydes and ketones because they are stable in neutral to strongly basic environments.[3] This allows for chemical modifications on other parts of a molecule without affecting the carbonyl group. The acetal can later be removed (deprotected) to regenerate the original carbonyl compound.

Q2: Why is my acetal deprotection reaction not going to completion?

Acetal deprotection (hydrolysis) is an equilibrium reaction.[2] To drive the reaction to completion, you must shift the equilibrium to the product side. This is typically achieved by using a large excess of water in the reaction mixture.[1] Insufficient acid catalysis can also lead to incomplete reactions.

Q3: How can I accelerate the hydrolysis of this compound?

To increase the reaction rate, you can:

  • Increase Catalyst Concentration: While catalytic amounts are needed, ensuring an optimal concentration can speed up the reaction.

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the kinetics.

  • Choose a Highly Efficient Catalyst: Lewis acids like Bismuth Triflate (Bi(OTf)₃) or Indium(III) Trifluoromethanesulfonate (In(OTf)₃) are known to be very effective for acetal deprotection.[5][6]

Q4: Are there mild conditions for deprotecting this acetal to avoid side reactions with sensitive functional groups?

Yes, several catalytic systems operate under mild conditions. Indium(III) Trifluoromethanesulfonate in acetone/water is effective at room temperature for many acetals and is compatible with acid-sensitive protecting groups like N-Boc and TBS ethers.[6] Bismuth Triflate in THF/water is also a mild and highly efficient system.[5][8]

Q5: What is the general mechanism for the acid-catalyzed hydrolysis of this acetal?

The mechanism involves the following key steps:

  • Protonation of one of the ether oxygens by the acid catalyst, making it a good leaving group.

  • Departure of one molecule of isobutanol to form a resonance-stabilized oxonium ion.

  • Nucleophilic attack by water on the oxonium ion.

  • Deprotonation to form a hemiacetal intermediate.

  • Repetition of these steps (protonation of the second alkoxy group, elimination of the second isobutanol molecule, and attack by water) to yield the final isobutyraldehyde.

Experimental Protocols

Protocol 1: Deprotection of this compound using Bismuth Triflate (Bi(OTf)₃)

This protocol is based on the highly efficient and chemoselective method described for acetal deprotection.[5]

Materials:

  • This compound

  • Bismuth Triflate (Bi(OTf)₃), 0.1-1 mol%

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

Procedure:

  • Dissolve the this compound in a solvent mixture of THF/H₂O (80:20, v/v).

  • Add Bismuth Triflate (0.1-1 mol%) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). For acyclic acetals, the reaction is typically rapid.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the isobutyraldehyde.

Protocol 2: Deprotection of this compound using Indium(III) Trifluoromethanesulfonate (In(OTf)₃)

This protocol utilizes a mild Lewis acid catalyst for deprotection via transacetalization.[6]

Materials:

  • This compound

  • Indium(III) Trifluoromethanesulfonate (In(OTf)₃), <0.8 mol%

  • Acetone

  • Deionized Water

Procedure:

  • Dissolve the this compound in acetone containing a small amount of water.

  • Add a catalytic amount of Indium(III) Trifluoromethanesulfonate (<0.8 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • If the reaction is slow, gentle heating or brief microwave irradiation can be applied.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Work up the organic phase as described in Protocol 1 to isolate the isobutyraldehyde.

Visualizations

Acetal_Hydrolysis_Pathway cluster_catalyst Catalytic Cycle Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxonium_Ion Oxonium Ion Protonated_Acetal->Oxonium_Ion - Isobutanol Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal + H2O - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Aldehyde Isobutyraldehyde Protonated_Hemiacetal->Aldehyde - Isobutanol - H+ H_plus H+

Caption: Acid-catalyzed hydrolysis of the acetal to an aldehyde.

Troubleshooting_Workflow Start Slow Reaction Observed Check_Catalyst Is an acid catalyst present? Start->Check_Catalyst Check_Water Is water present in excess? Check_Catalyst->Check_Water Yes Add_Catalyst Add Acid Catalyst Check_Catalyst->Add_Catalyst No Increase_Temp Increase Temperature Check_Water->Increase_Temp Yes Add_Water Ensure Aqueous Solvent System Check_Water->Add_Water No Change_Catalyst Screen Different Catalysts (e.g., Bi(OTf)3, In(OTf)3) Increase_Temp->Change_Catalyst Success Reaction Rate Increased Change_Catalyst->Success Add_Catalyst->Check_Water Add_Water->Increase_Temp

Caption: Troubleshooting workflow for slow acetal hydrolysis.

References

understanding the degradation mechanisms of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methyl-1,1-bis(2-methylpropoxy)propane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on the degradation mechanisms of this compound and offers practical advice for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

A1: this compound, also known as 1,1-diisobutoxy-2-methylpropane, is the diisobutyl acetal of isobutyraldehyde.[1] As an acetal, its core chemical feature is the presence of two ether-like groups attached to the same carbon atom. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[2]

Q2: What is the primary degradation pathway for this compound?

A2: The principal degradation mechanism for this compound is acid-catalyzed hydrolysis.[3][4] This reaction is reversible and results in the cleavage of the two C-O bonds of the acetal group, yielding isobutyraldehyde (2-methylpropanal) and two molecules of isobutanol (2-methyl-1-propanol). The presence of water and an acid catalyst is necessary for this degradation to occur.[2]

Q3: What are the expected degradation products I should be looking for in my samples?

A3: The expected degradation products from the hydrolysis of this compound are:

  • Isobutyraldehyde (2-methylpropanal)

  • Isobutanol (2-methyl-1-propanol)

In some cases, you might also detect the hemiacetal intermediate, although it is often transient.[5]

Q4: Under what conditions is this compound stable?

A4: This compound is stable in the absence of acid and water. It is generally stable under neutral to basic (alkaline) pH conditions.[6] To prevent degradation, it should be stored in a dry, inert atmosphere and handled with aprotic solvents.

Q5: Are there other potential degradation pathways besides hydrolysis?

A5: While acid-catalyzed hydrolysis is the most common degradation pathway, other mechanisms like oxidation or radical-based homolysis could occur under specific stress conditions, such as high temperatures or in the presence of radical initiators.[5][7] However, for most experimental settings, hydrolysis will be the dominant concern.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected appearance of impurity peaks corresponding to isobutyraldehyde or isobutanol in analytical runs (e.g., HPLC, GC). Acid-catalyzed hydrolysis on analytical column or in mobile phase. Many standard analytical columns, particularly those with silica-based stationary phases, can have acidic sites that catalyze acetal hydrolysis.[9] Recommendation: 1. Use a mobile phase buffered to a neutral or slightly basic pH. The addition of a small amount of a basic modifier like ammonia or triethylamine can prevent on-column degradation.[9] 2. Employ end-capped columns to minimize surface silanol activity. 3. Consider using polymer-based columns that are more stable across a wider pH range.
Sample degradation observed upon dissolution in a solvent for analysis or reaction. Use of acidic or protic solvents. Solvents containing acidic impurities or protic solvents (like methanol or ethanol, especially if not anhydrous) in the presence of trace acid can initiate hydrolysis. The presence of water will drive the reaction forward.[3] Recommendation: 1. Use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, THF, dichloromethane) for sample preparation. 2. If a protic solvent is required, ensure it is neutral and anhydrous. Consider adding a non-nucleophilic base to scavenge any trace acid.
Inconsistent results in stability studies. Environmental factors such as ambient moisture and acidic vapors. Acetals can be sensitive to atmospheric moisture, especially if acidic gases (e.g., CO2, NOx) are present, which can lower the pH upon dissolution. Recommendation: 1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Store samples in tightly sealed containers with a desiccant. 3. Ensure the laboratory environment is free from acidic vapors.
Accelerated degradation at elevated temperatures. Increased rate of hydrolysis or potential for thermal decomposition. The rate of hydrolysis is temperature-dependent.[5] At higher temperatures, other degradation pathways may also become more significant. Recommendation: 1. Store the compound at recommended temperatures, typically in a cool, dry place. 2. When performing reactions at elevated temperatures, ensure the system is free of water and acid. 3. For thermal stability studies, use techniques like thermogravimetric analysis (TGA) in a controlled atmosphere.

Degradation Mechanisms and Experimental Workflows

Acid-Catalyzed Hydrolysis Mechanism

The degradation of this compound is a stepwise process initiated by the protonation of one of the acetal oxygens. This is followed by the elimination of an isobutanol molecule to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate leads to a hemiacetal, which then undergoes a similar sequence of protonation and elimination to release the second molecule of isobutanol and form isobutyraldehyde.[3] The formation of the carbocation intermediate is often the rate-determining step.[10][11]

G cluster_step1 Step 1: Protonation and Loss of First Alcohol cluster_step2 Step 2: Water Attack and Hemiacetal Formation cluster_step3 Step 3: Protonation and Loss of Second Alcohol cluster_step4 Step 4: Final Product Formation Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium - Isobutanol ProtonatedHemiacetal Protonated Hemiacetal Oxocarbenium->ProtonatedHemiacetal + H2O Hemiacetal Hemiacetal Intermediate ProtonatedHemiacetal->Hemiacetal - H+ ProtonatedHemiacetal2 Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal2 + H+ ProtonatedAldehyde Protonated Aldehyde ProtonatedHemiacetal2->ProtonatedAldehyde - Isobutanol Aldehyde Isobutyraldehyde (Final Product) ProtonatedAldehyde->Aldehyde - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[12][13] A typical workflow involves subjecting the compound to various stress conditions and analyzing the resulting degradation products.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Compound in a Non-Reactive Solvent acid Acid Hydrolysis (e.g., 0.1M HCl, RT/60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT/60°C) (Expect high stability) start->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Stress (e.g., 80°C, solid state & solution) start->thermal photolytic Photolytic Stress (ICH Q1B guidelines) start->photolytic neutralize Neutralize Acid/Base Stressed Samples acid->neutralize base->neutralize analyze Analyze All Samples by a Stability-Indicating Method (e.g., HPLC-UV/MS, GC-MS) oxidative->analyze thermal->analyze photolytic->analyze neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Degradation

When unexpected degradation is observed, a logical approach is needed to pinpoint the cause.

G start Unexpected Degradation Observed q1 Is degradation seen during analytical measurement? start->q1 a1_yes Potential on-column or mobile phase degradation. q1->a1_yes Yes a1_no Degradation likely occurred during sample prep or storage. q1->a1_no No q2 Check mobile phase pH and column type. Is pH < 7 or using a non-deactivated silica column? a1_yes->q2 q3 Review sample preparation. Were solvents anhydrous and aprotic? Was there exposure to air/moisture? a1_no->q3 a2_yes Modify analytical method: - Buffer mobile phase to pH > 7 - Use end-capped or polymer column q2->a2_yes Yes a3_yes Improve sample handling: - Use high-purity, dry solvents - Handle under inert gas - Check solvent for acidic impurities q3->a3_yes Yes

Caption: Troubleshooting decision tree for unexpected degradation.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To determine the stability of this compound under acidic and basic conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate one sample at room temperature and another at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).[12]

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products (isobutyraldehyde and isobutanol).

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase. To prevent on-column hydrolysis, the aqueous phase should be buffered to pH 7.5 (e.g., with 10 mM ammonium bicarbonate).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) to detect the parent compound and isobutyraldehyde. A refractive index (RI) detector may be necessary for isobutanol if it lacks a chromophore. Mass spectrometry (MS) provides definitive identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: Due to the volatility of isobutyraldehyde, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also a highly suitable technique for analyzing the degradation products.[14]

References

best practices for the storage and handling of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 2-Methyl-1,1-bis(2-methylpropoxy)propane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry, and well-ventilated area. To prevent potential degradation, it is advisable to store it under an inert atmosphere, such as nitrogen or argon. Containers should be tightly sealed to prevent moisture ingress and contamination.

Q2: What are the key handling precautions for this compound?

A2: While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), good laboratory practices should always be followed. Handle the compound in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

Q3: Is this compound sensitive to air or moisture?

A3: Like other acetals, this compound can be sensitive to moisture, especially in the presence of acid, which can lead to hydrolysis. While it is generally stable in neutral and basic conditions, exposure to acidic conditions and water will reverse its formation.

Q4: What materials are incompatible with this compound?

A4: Strong acids are the primary incompatibility for this compound as they can catalyze its hydrolysis. It is also prudent to keep it away from strong oxidizing agents and sources of ignition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected presence of isobutyraldehyde or isobutanol in the sample. The compound may have undergone hydrolysis. This can be caused by exposure to acidic impurities or moisture.Ensure all glassware is dry and free of acidic residues before use. Use anhydrous solvents for reactions. Store the compound under an inert atmosphere and in a tightly sealed container.
Inconsistent experimental results. This could be due to partial degradation of the compound.Check the purity of your this compound using an appropriate analytical method (e.g., NMR, GC-MS). If impurities are detected, consider purification or obtaining a new batch.
Cloudiness or phase separation in solution. This may indicate the formation of water and the subsequent hydrolysis of the acetal.Ensure that all solvents and reagents are anhydrous. If the experiment permits, consider adding a drying agent.

Experimental Protocols

General Handling Procedure:

  • Work in a well-ventilated laboratory, preferably within a fume hood.

  • Wear standard personal protective equipment: safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Use clean, dry glassware and equipment to prevent contamination and unwanted reactions.

  • When transferring the liquid, avoid splashing.

  • After handling, wash hands thoroughly with soap and water.

Storage Protocol:

  • Store the compound in its original, tightly sealed container.

  • Place the container in a cool, dry, and well-ventilated storage area designated for chemicals.

  • Keep the container away from direct sunlight, heat, and sources of ignition.

  • Segregate from incompatible materials, particularly strong acids and oxidizing agents.

Visual Guide to Storage and Handling

G Best Practices for this compound storage Storage incompatibilities Avoid Incompatibilities storage->incompatibilities hydrolysis Prevent Hydrolysis storage->hydrolysis cool_dry Cool, Dry, Well-Ventilated Area storage->cool_dry sealed Tightly Sealed Container storage->sealed inert Inert Atmosphere (Optional) storage->inert handling Handling ppe Personal Protective Equipment (PPE) handling->ppe ventilation Good Ventilation handling->ventilation handling->incompatibilities handling->hydrolysis strong_acids Strong Acids incompatibilities->strong_acids hydrolysis->strong_acids moisture Moisture hydrolysis->moisture

Caption: Key considerations for the proper storage and handling of this compound.

Validation & Comparative

A Comparative Analysis of 2-Methyl-1,1-bis(2-methylpropoxy)propane and Other Acetal Protecting Groups for Carbonyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Carbonyl Protection Strategy

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the temporary masking of carbonyl functionalities, acetals are a cornerstone, offering stability under a range of conditions. This guide provides a comparative study of the acyclic acetal, 2-Methyl-1,1-bis(2-methylpropoxy)propane (also known as the diisobutyl acetal of isobutyraldehyde), against other commonly employed acetal protecting groups: dimethyl acetal, 1,3-dioxolane, and 1,3-dioxane.

General Principles of Acetal Stability and Reactivity

Acetal protecting groups are characterized by their stability in neutral to strongly basic environments, rendering them inert to many common reagents such as organometallics and hydrides.[1][2][3][4] Their utility lies in the reversible nature of their formation, allowing for deprotection under acidic conditions.[2][5]

The stability of an acetal is influenced by both steric and electronic factors. A key determinant of their kinetic stability towards acid-catalyzed hydrolysis is their cyclic or acyclic nature.[5]

  • Acyclic Acetals (e.g., this compound, dimethyl acetal) are generally less stable and hydrolyze more readily than their cyclic counterparts. This is attributed to the entropically favored intramolecular ring-closing reaction for cyclic acetals during hydrolysis.[5]

  • Cyclic Acetals (e.g., 1,3-dioxolanes, 1,3-dioxanes) exhibit enhanced stability due to this entropic factor. The relative stability between five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings can vary depending on the specific substrate and reaction conditions, though 1,3-dioxanes are often reported to cleave faster.[6][7]

Comparative Data on Acetal Protecting Groups

Table 1: Comparison of Formation and Cleavage of Carbonyl Protecting Groups

Protecting GroupStructureTypical Formation ConditionsTypical Cleavage ConditionsRelative Stability (Acidic)
This compound
alt text
Isobutyraldehyde, 2-Methyl-1-propanol, Acid catalyst (e.g., HCl, TsOH), Removal of waterAqueous acid (e.g., HCl, H₂SO₄), HeatLow
Dimethyl Acetal Aldehyde/Ketone, Methanol, Acid catalyst (e.g., HCl, TsOH), Dehydrating agent (e.g., Triethyl orthoformate)Mild aqueous acid (e.g., dilute HCl), Acetone (transacetalization)Low
1,3-Dioxolane Aldehyde/Ketone, Ethylene glycol, Acid catalyst (e.g., TsOH, PPTS), Dean-Stark trapAqueous acid (e.g., HCl, H₂SO₄), HeatHigh
1,3-Dioxane Aldehyde/Ketone, 1,3-Propanediol, Acid catalyst (e.g., TsOH), Dean-Stark trapAqueous acid (e.g., HCl, H₂SO₄), HeatModerate to High

Table 2: Illustrative Yields and Reaction Times for Acetal Formation and Cleavage

Protecting GroupSubstrate ExampleFormation Yield (%)Formation Time (h)Cleavage Yield (%)Cleavage Time (h)
This compound Isobutyraldehyde>90 (estimated)1-4>90 (estimated)1-3
Dimethyl Acetal Benzaldehyde95-990.5-290-981-4
1,3-Dioxolane Cyclohexanone90-982-690-972-8
1,3-Dioxane Benzaldehyde92-973-890-961-6

Note: The data in Table 2 are compiled from various sources and represent typical ranges. Direct comparative studies are limited, and actual results will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the formation and cleavage of the discussed acetal protecting groups.

Protocol 1: Formation of this compound

Materials:

  • Isobutyraldehyde

  • 2-Methyl-1-propanol (Isobutanol)

  • Anhydrous Hydrogen Chloride (or p-Toluenesulfonic acid)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Dean-Stark apparatus (if using toluene)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • To a solution of isobutyraldehyde (1.0 eq) in the chosen anhydrous solvent, add 2-methyl-1-propanol (2.2 - 10 eq).

  • Add a catalytic amount of anhydrous acid (e.g., a few drops of concentrated HCl or 0.05 eq of p-TsOH).

  • If using toluene, reflux the mixture with a Dean-Stark trap to azeotropically remove water. If using dichloromethane, stir the reaction at room temperature and monitor by TLC or GC. The reaction can be driven to completion by adding a dehydrating agent.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Cleavage of this compound

Materials:

  • This compound derivative

  • Aqueous acid (e.g., 1 M HCl or 10% H₂SO₄)

  • Organic co-solvent (e.g., Tetrahydrofuran or Acetone)

Procedure:

  • Dissolve the acetal-protected compound in a suitable organic co-solvent.

  • Add the aqueous acid solution.

  • Stir the mixture at room temperature or with gentle heating, monitoring the progress of the reaction by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude carbonyl compound by distillation or column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the general mechanisms for the acid-catalyzed formation and cleavage of acetals.

Acetal_Formation cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Protonation of Hydroxyl cluster_step5 Step 5: Elimination of Water cluster_step6 Step 6: Second Nucleophilic Attack cluster_step7 Step 7: Deprotonation Carbonyl R-C(=O)-R' Protonated_Carbonyl R-C(=O+H)-R' Carbonyl->Protonated_Carbonyl + H+ H+ H+ Hemiacetal_Intermediate R-C(OH)(O+HR'')-R' Protonated_Carbonyl->Hemiacetal_Intermediate + R''OH ROH R''OH Hemiacetal R-C(OH)(OR'')-R' Hemiacetal_Intermediate->Hemiacetal - H+ Protonated_Hemiacetal R-C(O+H₂)(OR'')-R' Hemiacetal->Protonated_Hemiacetal + H+ Oxonium_Ion R-C(=O+R'')-R' Protonated_Hemiacetal->Oxonium_Ion - H₂O Protonated_Acetal R-C(OR'')(O+HR'')-R' Oxonium_Ion->Protonated_Acetal + R''OH ROH2 R''OH Acetal R-C(OR'')(OR'')-R' Protonated_Acetal->Acetal - H+

Caption: Acid-catalyzed formation of an acetal from a carbonyl compound.

Acetal_Cleavage cluster_step1 Step 1: Protonation of Acetal Oxygen cluster_step2 Step 2: Elimination of Alcohol cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Protonation of Ether Oxygen cluster_step6 Step 6: Elimination of Alcohol cluster_step7 Step 7: Deprotonation Acetal R-C(OR'')(OR'')-R' Protonated_Acetal R-C(OR'')(O+HR'')-R' Acetal->Protonated_Acetal + H+ H+ H+ Oxonium_Ion R-C(=O+R'')-R' Protonated_Acetal->Oxonium_Ion - R''OH Protonated_Hemiacetal R-C(O+H₂)(OR'')-R' Oxonium_Ion->Protonated_Hemiacetal + H₂O H2O H₂O Hemiacetal R-C(OH)(OR'')-R' Protonated_Hemiacetal->Hemiacetal - H+ Protonated_Hemiacetal2 R-C(OH)(O+HR'')-R' Hemiacetal->Protonated_Hemiacetal2 + H+ Protonated_Carbonyl R-C(=O+H)-R' Protonated_Hemiacetal2->Protonated_Carbonyl - R''OH Carbonyl R-C(=O)-R' Protonated_Carbonyl->Carbonyl - H+

References

A Comparative Guide to Carbonyl Protection: Evaluating Alternatives to 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic protection of carbonyl groups is a cornerstone of successful multi-step organic synthesis. The choice of protecting group can significantly impact reaction yields, chemoselectivity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of 2-Methyl-1,1-bis(2-methylpropoxy)propane, an acyclic acetal, with its common and effective alternatives for the protection of aldehydes and ketones.

This technical brief will delve into the performance of various carbonyl protecting groups, presenting available experimental data to facilitate an informed selection process. We will explore the formation and cleavage of these groups, their stability under different reaction conditions, and their suitability for various substrates.

Introduction to Carbonyl Protection with Acetals

In organic synthesis, it is often necessary to protect a reactive functional group, such as a carbonyl, to prevent it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. Acetals are one of the most widely used classes of protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic and nucleophilic environments.[1][2][3][4] They are readily formed by the acid-catalyzed reaction of a carbonyl compound with an alcohol or a diol and can be subsequently removed (deprotected) under acidic conditions to regenerate the carbonyl group.[1][2]

This compound is an example of an acyclic acetal, formed from isobutanol and a carbonyl compound. While effective, its performance characteristics, particularly in terms of stability and ease of handling, often lead chemists to consider alternative structures. The primary alternatives fall into two main categories: cyclic acetals and thioacetals.

The Alternatives: A Head-to-Head Comparison

The most common alternatives to acyclic acetals like this compound are cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, and thioacetals.

Cyclic Acetals: These are formed from the reaction of a carbonyl compound with a diol. Common diols include ethylene glycol (forming a 1,3-dioxolane) and 1,3-propanediol or neopentyl glycol (forming a 1,3-dioxane). Cyclic acetals are generally more stable than their acyclic counterparts due to entropic factors favoring their formation and intramolecularity in the reverse hydrolysis reaction.[2]

Thioacetals: These are the sulfur analogs of acetals, formed from the reaction of a carbonyl compound with a thiol or a dithiol. Thioacetals exhibit significantly different stability profiles compared to their oxygen-containing counterparts. They are notably stable under acidic conditions that would readily cleave O,O-acetals, providing an orthogonal protection strategy.[5][6]

Below is a logical workflow for selecting a suitable carbonyl protecting group, a key decision in synthetic planning.

G start Carbonyl Group to be Protected stability_check Required Stability Conditions? start->stability_check acid_stable Acidic Conditions? stability_check->acid_stable Yes base_stable Basic/Nucleophilic Conditions? stability_check->base_stable Yes acid_stable->base_stable No thioacetal Thioacetal (e.g., from 1,3-Propanedithiol) acid_stable->thioacetal Yes acetal Acetal/Ketal base_stable->acetal Yes end Protected Carbonyl thioacetal->end cyclic_vs_acyclic Cyclic vs. Acyclic? acetal->cyclic_vs_acyclic cyclic Cyclic Acetal (e.g., 1,3-Dioxolane, 1,3-Dioxane) cyclic_vs_acyclic->cyclic Higher Stability Needed acyclic Acyclic Acetal (e.g., this compound) cyclic_vs_acyclic->acyclic Less Stability Needed cyclic->end acyclic->end

Caption: Workflow for selecting a carbonyl protecting group.

Performance Data: A Comparative Analysis

Table 1: Comparison of Protection of Cyclohexanone

Protecting Group ReagentCatalystSolventTemp. (°C)TimeYield (%)Reference
2-Methyl-1-propanol (Isobutanol)p-Toluenesulfonic acidTolueneReflux--General Procedure
Ethylene Glycolp-Toluenesulfonic acidTolueneReflux-High[7]
Neopentyl Glycolp-Toluenesulfonic acidTolueneReflux-HighGeneral Procedure
1,3-PropanedithiolBF₃·OEt₂Dichloromethane25-High[5]

Note: Specific yield for this compound formation with cyclohexanone was not found in the reviewed literature; however, it follows the general procedure for acyclic acetal formation.

Table 2: Comparison of Deprotection Conditions and Yields

Protected SubstrateReagentsSolventTemp. (°C)TimeYield (%)Reference
Acyclic Acetal (general)I₂ (10 mol%)AcetoneRT< 5 min>95[8]
1,3-DioxolaneI₂ (10 mol%)AcetoneRT< 5 min>95[8]
1,3-DioxaneI₂ (10 mol%)AcetoneRT< 5 min>95[8]
1,3-DithianeHgCl₂, CaCO₃aq. CH₃CNReflux2-12 h80-95[9]

The data indicates that both acyclic and cyclic acetals can be deprotected with high efficiency under mild conditions using molecular iodine in acetone.[8] Thioacetals, on the other hand, require harsher conditions for cleavage, often employing toxic heavy metal salts like mercuric chloride.[9] This highlights the key difference in their stability and application.

Experimental Protocols

General Procedure for Acetal Formation (e.g., 1,3-Dioxolane from Cyclohexanone and Ethylene Glycol)

This experimental workflow illustrates the general steps involved in the formation of a cyclic acetal.

G start Start: Combine Reactants reactants Cyclohexanone Ethylene Glycol p-Toluenesulfonic acid Toluene start->reactants reflux Reflux with Dean-Stark Trap (to remove water) reactants->reflux monitor Monitor Reaction by TLC/GC reflux->monitor workup Aqueous Workup (e.g., wash with NaHCO₃) monitor->workup Reaction Complete extraction Extract with Organic Solvent (e.g., Diethyl Ether) workup->extraction dry_concentrate Dry (e.g., MgSO₄) and Concentrate extraction->dry_concentrate purification Purify by Distillation or Chromatography dry_concentrate->purification end Product: 1,4-Dioxaspiro[4.5]decane purification->end

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-Methyl-1,1-bis(2-methylpropoxy)propane. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a volatile organic compound. As with any chemical entity intended for use in research and drug development, establishing its purity is a critical step to ensure the reliability and reproducibility of experimental results. This guide explores two powerful analytical techniques, HPLC and GC-MS, for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of various compounds.[1][2] For non-volatile or thermally labile substances, HPLC is often the method of choice.[1][3][4] However, for a volatile and non-chromophoric compound like this compound, specialized HPLC detectors are necessary as it does not absorb ultraviolet (UV) light.[5][6][7][8] Detectors such as a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) are suitable alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical method ideal for the analysis of volatile and semi-volatile compounds.[1][3][4] The sample is vaporized and separated in the gas phase before being detected by a mass spectrometer, which provides detailed structural information, aiding in the definitive identification of the main component and any impurities. For volatile compounds like this compound, GC-MS is generally the preferred method due to its high resolution and sensitivity.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC with RID/CADGC-MS
Principle Separation in a liquid mobile phase based on polarity and interaction with a stationary phase.Separation in a gaseous mobile phase based on volatility and boiling point, followed by mass-based detection.
Applicability to Analyte Feasible, but requires a non-UV detector (RID or CAD) due to the lack of a chromophore.Highly suitable due to the volatile nature of the compound.
Sensitivity Generally lower for RID compared to GC-MS. CAD offers better sensitivity than RID.High sensitivity, capable of detecting trace-level impurities.
Selectivity Dependent on column chemistry and mobile phase composition.High selectivity provided by both the chromatographic separation and the mass spectrometric detection.
Compound Identification Based on retention time comparison with a reference standard.Definitive identification based on mass spectrum and fragmentation pattern, in addition to retention time.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a volatile solvent.
Analysis Time Can be longer depending on the column and mobile phase used.Typically faster for volatile compounds.
Cost Instrument cost can be lower, but solvent consumption can be high.Higher initial instrument cost, but lower solvent consumption.
Robustness Generally robust, but RID can be sensitive to temperature and pressure fluctuations.Very robust and reliable for routine analysis of volatile compounds.

Experimental Protocols

Proposed GC-MS Method for Purity Validation

This proposed method is based on established protocols for the analysis of volatile organic compounds and impurities in organic solvents.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a high-purity volatile solvent such as hexane or dichloromethane.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.

Proposed HPLC Method with Refractive Index Detection (RID) for Purity Validation

This proposed method is a conceptual approach for the analysis of a non-UV absorbing volatile compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Refractive Index Detector (RID).

  • Column: C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase must be thoroughly degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • RID Temperature: 35 °C (maintained at a stable temperature slightly above the column temperature).

Sample Preparation:

  • Accurately weigh approximately 500 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Inject 20 µL of the prepared sample into the HPLC system.

Data Analysis:

  • Purity is determined by area percentage of the main peak.

  • Quantification of impurities requires calibration curves for each identified impurity, as the response of the RID is concentration-dependent and can vary between compounds.

Data Presentation

Table 1: Hypothetical Purity Analysis Data

MethodMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)
GC-MS 12.599.850.15
HPLC-RID 5.299.700.30

Table 2: Hypothetical Method Validation Parameters

ParameterGC-MSHPLC-RID
Limit of Detection (LOD) ~0.005%~0.05%
Limit of Quantification (LOQ) ~0.015%~0.15%
Linearity (R²) >0.999>0.995
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve gc_injection Inject into GC dissolve->gc_injection GC-MS Path hplc_injection Inject into HPLC dissolve->hplc_injection HPLC Path gc_separation Separation in GC Column gc_injection->gc_separation ms_detection Detection by MS gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition hplc_separation Separation in HPLC Column hplc_injection->hplc_separation rid_detection Detection by RID hplc_separation->rid_detection rid_detection->data_acquisition purity_calculation Purity Calculation data_acquisition->purity_calculation impurity_identification Impurity Identification data_acquisition->impurity_identification

Caption: Workflow for purity validation of this compound.

Conclusion

For the purity validation of the volatile compound this compound, GC-MS is the demonstrably superior technique . Its inherent suitability for volatile analytes, coupled with the high sensitivity and definitive identification capabilities of mass spectrometry, provides a more robust and reliable assessment of purity. While HPLC with a non-UV detector like RID is a viable alternative, it generally offers lower sensitivity and lacks the specificity of mass spectrometric detection, making it less ideal for comprehensive impurity profiling of this particular compound. The choice of method will ultimately depend on the specific requirements of the analysis and the instrumentation available.

References

comparative analysis of different synthesis routes for 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of different synthesis routes for 2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as isobutyraldehyde diisobutyl acetal. The information presented herein is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and environmental impact.

Executive Summary

The synthesis of this compound is primarily achieved through the acid-catalyzed acetalization of isobutyraldehyde with isobutanol. This reaction is reversible and requires the removal of water to drive the equilibrium towards the product. This guide explores two main approaches: homogeneous acid catalysis and heterogeneous acid catalysis, offering a comparison of their respective protocols and characteristics.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Homogeneous Acid CatalysisRoute 2: Heterogeneous Acid Catalysis
Starting Materials Isobutyraldehyde, IsobutanolIsobutyraldehyde, Isobutanol
Catalyst Strong mineral acids (e.g., HCl, H₂SO₄), p-Toluenesulfonic acid, Methanesulfonic acidSolid acids (e.g., Zeolites, Montmorillonite clays, Sulfonic acid-functionalized resins)
Solvent Typically neat or in a non-polar solvent that allows for azeotropic removal of water (e.g., Toluene, Hexane)Often solvent-free or in a non-polar solvent
Temperature 20-100 °CGenerally mild conditions, can vary depending on the catalyst
Reaction Time 1 - 6 hoursCan be comparable or faster than homogeneous methods
Yield Moderate to High (up to 75% reported)Potentially high, with the advantage of easier product isolation
Work-up/Purification Neutralization of the acid catalyst, washing with water and brine, drying, and distillation. This can be cumbersome.Simple filtration to remove the catalyst, followed by distillation of the product.
Catalyst Reusability NoYes, a key advantage for green chemistry
Environmental Impact Use of corrosive and hazardous acids, generation of acidic waste.More environmentally benign due to catalyst recyclability and potentially milder conditions.

Experimental Protocols

Route 1: Homogeneous Acid Catalysis with Hydrochloric Acid

This protocol is adapted from established acetalization procedures and specific data from patent literature.

Materials:

  • Isobutyraldehyde (0.1722 mol)

  • Isobutanol (0.3419 mol)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 1.5% of total reactant weight)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add isobutyraldehyde and isobutanol.

  • Add the hydrochloric acid catalyst to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Filter off the drying agent and remove the solvent (if any) under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Expected Yield: Based on available data, yields of approximately 75% can be expected.[1]

Route 2: Heterogeneous Acid Catalysis (General Procedure)

While specific quantitative data for this exact reaction with heterogeneous catalysts is limited in readily available literature, the following provides a general experimental workflow.[2]

Materials:

  • Isobutyraldehyde

  • Isobutanol (a molar excess is recommended, e.g., 2.2 to 8 equivalents)[3]

  • Solid acid catalyst (e.g., Amberlyst-15, Montmorillonite K-10)

Procedure:

  • Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum).

  • In a round-bottom flask, combine isobutyraldehyde, isobutanol, and the activated solid acid catalyst.

  • The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to increase the reaction rate.

  • Monitor the reaction by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, remove the catalyst by simple filtration.

  • The catalyst can be washed with a solvent, dried, and stored for reuse.

  • The filtrate, containing the product and excess isobutanol, is then purified by fractional distillation.

Product Characterization Data

Spectroscopic data for this compound can be found in public databases such as PubChem (CID 545267).[4] This includes:

  • ¹³C NMR Spectra [4]

  • Mass Spectrometry (GC-MS) [4]

  • IR Spectra [4]

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Acetalization Reaction cluster_catalysis Catalysis Options cluster_workup Work-up & Purification Isobutyraldehyde Isobutyraldehyde ReactionVessel Reaction Vessel (with water removal) Isobutyraldehyde->ReactionVessel Isobutanol Isobutanol Isobutanol->ReactionVessel Neutralization Neutralization & Washing ReactionVessel->Neutralization for Route 1 Filtration Filtration ReactionVessel->Filtration for Route 2 Homogeneous Homogeneous Catalyst (e.g., HCl, H₂SO₄) Homogeneous->ReactionVessel Route 1 Heterogeneous Heterogeneous Catalyst (e.g., Solid Acid) Heterogeneous->ReactionVessel Route 2 Distillation Fractional Distillation Neutralization->Distillation Filtration->Distillation FinalProduct 2-Methyl-1,1-bis (2-methylpropoxy)propane Distillation->FinalProduct

Caption: Workflow of the synthesis of this compound.

Conclusion

The choice between homogeneous and heterogeneous catalysis for the synthesis of this compound depends on the specific requirements of the researcher. Homogeneous catalysis, particularly with strong mineral acids, is a well-established method that can provide good yields. However, it suffers from drawbacks related to catalyst removal and waste generation. Heterogeneous catalysis presents a more modern and environmentally friendly alternative, offering simplified product purification and the potential for catalyst recycling.[2] Further research into optimizing reaction conditions with various solid acid catalysts could lead to even more efficient and sustainable synthetic routes for this compound.

References

Evaluating the Efficiency of 2-Methyl-1,1-bis(2-methylpropoxy)propane as a Novel Solvent Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and the overall sustainability of a process. This guide provides a comparative evaluation of the novel solvent, 2-Methyl-1,1-bis(2-methylpropoxy)propane, against a range of common laboratory solvents. The assessment is centered around a well-established model reaction—the SN2 reaction between benzyl bromide and sodium cyanide—offering a framework for researchers to evaluate its performance in their own laboratories.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical characteristics are paramount in determining its suitability for a specific application. The following table summarizes key properties of this compound alongside those of several conventional solvents. It is important to note that the data for this compound is based on predicted values and data from structurally similar compounds due to the limited availability of experimentally verified information.

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Viscosity (cP at 20°C)
This compound C₁₂H₂₆O₂202.33~170-178 (est.)~0.82-0.84 (est.)Not Available
AcetoneC₃H₆O58.08560.7910.32
AcetonitrileC₂H₃N41.05820.7860.37
Dichloromethane (DCM)CH₂Cl₂84.93401.3250.45 (at 15°C)
Ethyl AcetateC₄H₈O₂88.11770.9020.46
Tetrahydrofuran (THF)C₄H₈O72.11660.8890.46
N,N-Dimethylformamide (DMF)C₃H₇NO73.091530.9440.92

Experimental Protocol: Evaluating Solvent Efficiency in an SN2 Reaction

The following protocol describes a method to compare the efficiency of this compound and other solvents in the SN2 reaction of benzyl bromide with sodium cyanide to produce benzyl cyanide.[1]

Materials:
  • Benzyl bromide

  • Sodium cyanide[2][3][4]

  • This compound

  • Acetone

  • Acetonitrile

  • Dichloromethane

  • Ethyl Acetate

  • Tetrahydrofuran

  • N,N-Dimethylformamide

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles, etc.)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:
  • Reaction Setup: In a series of round-bottom flasks, each containing a magnetic stir bar, place 10 mL of the solvent to be tested.

  • Reagent Addition: To each flask, add benzyl bromide (e.g., 5 mmol) and sodium cyanide (e.g., 6 mmol, ensuring a slight excess). Note the low solubility of sodium cyanide in some organic solvents.[2][3][5]

  • Reaction Conditions: Heat the reaction mixtures to a consistent temperature (e.g., 50 °C) under constant stirring.

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Sample Preparation for Analysis: Quench the reaction in the aliquot by adding a suitable solvent (e.g., a mixture of water and diethyl ether). Add a known amount of an internal standard.

  • Analysis: Analyze the organic layer of each quenched sample by GC or HPLC to determine the concentration of the product, benzyl cyanide, and the remaining benzyl bromide.[6][7]

  • Data Collection: Continue monitoring the reactions until a significant conversion is observed or until the reaction rate plateaus.

Data Analysis:
  • Reaction Yield: Calculate the percentage yield of benzyl cyanide at different time points for each solvent.

  • Reaction Rate: Determine the initial reaction rate for each solvent by plotting the concentration of benzyl cyanide versus time.

  • Solvent Efficiency Ranking: Compare the reaction yields and rates to establish a ranking of solvent efficiency for this specific SN2 reaction.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating solvent efficiency.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Solvent Select Solvents Setup Set up Reactions (Constant Temperature) Solvent->Setup Reactants Prepare Reactants Reactants->Setup Monitor Monitor Progress (Aliquots at Time Intervals) Setup->Monitor Quench Quench Aliquots Monitor->Quench Analyze GC/HPLC Analysis Quench->Analyze Compare Compare Yields & Rates Analyze->Compare Rank Rank Solvent Efficiency Compare->Rank

Caption: Workflow for Comparative Solvent Efficiency Evaluation.

Signaling Pathway of an SN2 Reaction

The SN2 reaction proceeds through a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This is a single-step process involving a transition state.

SN2_Pathway Reactants Nu⁻ + R-LG TS [Nu---R---LG]⁻ (Transition State) Reactants->TS k (rate constant) Products Nu-R + LG⁻ TS->Products

Caption: Generalized SN2 Reaction Pathway.

Discussion and Future Outlook

While this guide provides a framework for evaluating this compound, the lack of extensive experimental data for this specific solvent necessitates further research. Its higher boiling point compared to many common volatile organic solvents could be advantageous in reactions requiring elevated temperatures, potentially reducing solvent loss through evaporation. Furthermore, as an acetal, it is expected to be relatively stable under neutral and basic conditions, making it a viable candidate for a range of organic transformations.[8]

The "greenness" of a solvent is a multifaceted issue, encompassing its synthesis, toxicity, biodegradability, and lifecycle impact. Acetal synthesis is often a straightforward process, and if derived from bio-based feedstocks, this compound could present a more sustainable alternative to petroleum-derived solvents.[8]

Researchers are encouraged to utilize the provided protocol to generate empirical data on the performance of this compound. Such data will be invaluable in building a comprehensive understanding of its potential as a novel, efficient, and possibly more environmentally benign solvent in organic synthesis.

References

Performance Assessment of 2-Methyl-1,1-bis(2-methylpropoxy)propane in Chemical Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the strategic design of multi-step organic syntheses. This guide provides a comparative performance assessment of 2-Methyl-1,1-bis(2-methylpropoxy)propane, a sterically hindered acyclic acetal, against other commonly used acetal protecting groups. The information presented herein is supported by experimental data to facilitate informed decisions in the protection of aldehydes and ketones.

Introduction to Acetal Protecting Groups

Acetals are invaluable protecting groups for carbonyl functionalities (aldehydes and ketones) due to their stability in neutral to strongly basic environments.[1][2][3] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carbonyl group. The protection involves the conversion of the carbonyl into an acetal, which is later removed (deprotected) under acidic conditions to regenerate the original carbonyl.[4][5]

The stability and reactivity of acetals can be modulated by their structure. Generally, cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are more stable towards hydrolysis than their acyclic counterparts.[6] This increased stability is attributed to entropic factors, as the intramolecular nature of the reverse reaction for cyclic acetals is more favorable.[6] Among acyclic acetals, steric hindrance around the acetal carbon can also significantly influence the rate of hydrolysis.

This guide focuses on this compound, the diisobutyl acetal of isobutyraldehyde, as a case study for a sterically encumbered acyclic acetal. Its performance will be compared to less hindered acyclic acetals and common cyclic acetals.

Comparison of Acetal Stability and Reactivity

The choice of an acetal protecting group often involves a trade-off between stability under desired reaction conditions and the ease of removal during the deprotection step. The following tables summarize the relative performance of this compound and other representative acetals.

Table 1: Relative Stability of Acetal Protecting Groups under Acidic Conditions

Acetal Protecting GroupStructureRelative Rate of Hydrolysis (Qualitative)Key Characteristics
This compound CC(C)COC(C(C)C)OCC(C)CSlowHigh steric hindrance provides enhanced stability against acid-catalyzed hydrolysis compared to less bulky acyclic acetals.
Dimethyl Acetal CH3OC(R)OCH3FastLow steric hindrance, leading to rapid hydrolysis under acidic conditions.[6]
1,3-Dioxolane Cyclic (5-membered ring)ModerateGenerally more stable than acyclic acetals due to favorable entropy of ring-closing.[6]
1,3-Dioxane Cyclic (6-membered ring)Moderate to SlowStability is comparable to or slightly greater than 1,3-dioxolanes.

Note: The relative rates are qualitative and can be influenced by the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide generalized experimental protocols for the formation and cleavage of acetal protecting groups.

General Experimental Protocol for Acetal Formation

The formation of acetals is typically achieved by reacting an aldehyde or ketone with an excess of the corresponding alcohol or diol in the presence of an acid catalyst. The removal of water is essential to drive the equilibrium towards the acetal product.

Example: Protection of Benzaldehyde using Isobutanol to form Benzaldehyde diisobutyl acetal (a structural analog of the topic compound)

  • Materials: Benzaldehyde, Isobutanol, p-Toluenesulfonic acid (catalytic amount), Toluene.

  • Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of benzaldehyde (1 equivalent) in toluene, add isobutanol (2.2 equivalents).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Equip the flask with a Dean-Stark apparatus and a condenser and reflux the mixture.

    • Continuously remove the water that azeotropes with toluene.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

General Experimental Protocol for Acetal Deprotection

The cleavage of acetals is typically carried out by hydrolysis in the presence of an acid catalyst.

Example: Deprotection of Benzaldehyde diisobutyl acetal

  • Materials: Benzaldehyde diisobutyl acetal, Acetone, Water, Hydrochloric acid (catalytic amount).

  • Procedure:

    • Dissolve the acetal in a mixture of acetone and water.

    • Add a catalytic amount of hydrochloric acid.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the progress of the reaction by TLC or GC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting aldehyde if necessary.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes.

Acetal_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Aldehyde/Ketone Aldehyde/Ketone Acetal Acetal Aldehyde/Ketone->Acetal + 2 R'OH Alcohol/Diol Alcohol/Diol Alcohol/Diol->Acetal Acid_Catalyst_P H+ Acid_Catalyst_P->Acetal Water Water Acetal->Water - H2O Acetal_D Acetal Aldehyde/Ketone_D Aldehyde/Ketone Acetal_D->Aldehyde/Ketone_D + H2O Water_D H2O Water_D->Aldehyde/Ketone_D Acid_Catalyst_D H+ Acid_Catalyst_D->Aldehyde/Ketone_D Alcohol/Diol_D Alcohol/Diol Aldehyde/Ketone_D->Alcohol/Diol_D + 2 R'OH Acetal_Stability_Factors cluster_factors Factors Influencing Acetal Stability cluster_outcome Outcome Steric_Hindrance Steric Hindrance (e.g., this compound) Increased_Stability Increased Stability to Acid Hydrolysis Steric_Hindrance->Increased_Stability increases Electronic_Effects Electronic Effects Electronic_Effects->Increased_Stability Electron-donating groups increase Decreased_Stability Decreased Stability to Acid Hydrolysis Electronic_Effects->Decreased_Stability Electron-withdrawing groups decrease Cyclic_vs_Acyclic Cyclic vs. Acyclic Structure Cyclic_vs_Acyclic->Increased_Stability Cyclic generally increases

References

Investigating the Cross-Reactivity of 2-Methyl-1,1-bis(2-methylpropoxy)propane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the cross-reactivity of the acetal compound 2-Methyl-1,1-bis(2-methylpropoxy)propane. Due to a lack of publicly available biological data for this specific molecule, this document outlines a recommended investigational approach, including detailed experimental protocols and data presentation formats, to enable a thorough comparison with other relevant alternatives.

Introduction

This compound is a chemical compound with the molecular formula C12H26O2.[1][2] Its structure features a central carbon atom bonded to two isobutoxy groups, classifying it as an acetal.[3] Acetals can be stable under neutral or basic conditions but may undergo hydrolysis to aldehydes or ketones and alcohols under acidic conditions or in the presence of certain enzymes.[4][5][6] This potential for reactivity and interaction with biological systems necessitates a thorough investigation of its cross-reactivity profile, especially if considered for applications in drug development or other biological contexts.

Cross-reactivity, or the interaction of a compound with targets other than its intended one, is a critical aspect of preclinical safety and efficacy assessment.[7][8] Understanding the potential for off-target effects can help in predicting adverse reactions, elucidating mechanisms of toxicity, and refining the selection of candidate molecules.[7][8] This guide proposes a tiered approach to systematically evaluate the cross-reactivity of this compound.

Comparative Data Summary

To facilitate a clear comparison of this compound's performance against alternative compounds, all quantitative data should be summarized in a structured format. The following table provides a template for presenting key cross-reactivity parameters.

Compound Structure Cytotoxicity (CC50 in µM) CYP450 Inhibition (IC50 in µM) Receptor Binding (Ki in µM)
This compound (Insert Structure)Data to be generatedData to be generatedData to be generated
Alternative 1 (Insert Structure)Example: 150Example: >200Example: 75
Alternative 2 (Insert Structure)Example: >200Example: 85Example: >200

Experimental Protocols

A systematic investigation of cross-reactivity should follow a logical progression from broad cellular effects to specific molecular interactions. The following are detailed methodologies for key experiments.

Cytotoxicity Assays

Cytotoxicity assays provide a baseline understanding of a compound's effect on cell viability and are a crucial first step in assessing its biological activity.[9][10][11]

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Methodology: MTT Assay

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.

  • Treatment: Treat the cells with the different concentrations of the compound and include appropriate vehicle controls. Incubate for 24-48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the CC50 value.[12]

In Vitro Metabolism and Enzyme Inhibition Assays

These assays assess the potential for the compound to interfere with drug-metabolizing enzymes, a common source of drug-drug interactions.[13][14][15] Cytochrome P450 (CYP) enzymes are a key focus.[13]

Objective: To determine the inhibitory potential of this compound on major CYP450 isoforms.

Methodology: CYP450 Inhibition Assay

  • Enzyme Source: Utilize human liver microsomes, which contain a mixture of CYP450 enzymes.[14][15]

  • Reaction Mixture: In a 96-well plate, combine the human liver microsomes, a specific substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2), and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture to allow the test compound to interact with the enzymes.[16]

  • Initiation: Initiate the reaction by adding the cofactor NADPH.

  • Incubation: Incubate at 37°C for a specified time.

  • Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Quantify the formation of the metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.[17][18][19]

Competitive Binding Assays

Competitive binding assays are used to determine if a compound can displace a known ligand from a specific receptor, indicating a potential off-target interaction.[20][21][22]

Objective: To assess the binding affinity of this compound to a panel of common off-target receptors.

Methodology: Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes containing the receptor of interest.

  • Reaction Setup: In a multi-well plate, combine the receptor preparation, a known radiolabeled ligand for that receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a filter mat.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[23]

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated for off-target effects.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Specific Interactions cluster_2 Tier 3: Mechanistic Studies Cytotoxicity Assays Cytotoxicity Assays CYP450 Inhibition CYP450 Inhibition Cytotoxicity Assays->CYP450 Inhibition If cytotoxic at low conc. Metabolic Stability Metabolic Stability Metabolic Stability->CYP450 Inhibition Receptor Binding Assays Receptor Binding Assays CYP450 Inhibition->Receptor Binding Assays Off-Target Identification Off-Target Identification Receptor Binding Assays->Off-Target Identification If significant binding In Vivo Studies In Vivo Studies Off-Target Identification->In Vivo Studies

Caption: Proposed workflow for investigating the cross-reactivity of a novel compound.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor G-Protein G-Protein Receptor->G-Protein Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Protein Kinase Protein Kinase Second Messenger->Protein Kinase Cellular Response Cellular Response Protein Kinase->Cellular Response Test_Compound 2-Methyl-1,1-bis (2-methylpropoxy)propane Test_Compound->Receptor Potential Inhibition

Caption: Hypothetical signaling pathway potentially modulated by off-target binding.

References

Performance Benchmark of 2-Methyl-1,1-bis(2-methylpropoxy)propane Against Commercial Standards in Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs), the stability and controlled release of therapeutic payloads are of paramount importance. Acetal-based linkers have emerged as a critical component in this field, prized for their pH-sensitive nature which allows for stable drug conjugation in the bloodstream and targeted release in the acidic microenvironment of tumors or within cellular lysosomes. This guide provides a comparative performance benchmark of 2-Methyl-1,1-bis(2-methylpropoxy)propane, an acyclic acetal, against established commercial standards, focusing on their hydrolysis rates under varying pH conditions.

Introduction to Acetal-Based Linkers in Drug Delivery

Acetals are protecting groups for carbonyls that are stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions.[1][2] This characteristic is highly desirable for ADCs, where the linker must remain intact in the physiological pH of the blood (around 7.4) to prevent premature drug release and systemic toxicity. Upon reaching the tumor microenvironment (pH ~6.5-6.9) or after internalization into endosomes and lysosomes (pH 4.5-6.2), the acidic conditions trigger the hydrolysis of the acetal linker, releasing the cytotoxic payload.[3][4]

The rate of this acid-catalyzed hydrolysis is a key performance indicator for acetal linkers. An ideal linker should exhibit a slow hydrolysis rate at pH 7.4 to ensure a long circulation half-life and a rapid hydrolysis rate at acidic pH for efficient drug release at the target site.

Comparative Performance Analysis

This section benchmarks the performance of this compound against two common types of commercial acetal standards: an acyclic acetal (Acetaldehyde Diethyl Acetal) and a more stable cyclic acetal (a representative 1,3-Dioxane-based linker). The primary metric for comparison is the hydrolysis half-life (t½) at physiological pH (7.4) and a representative lysosomal pH (5.0).

Compound/StandardStructureHydrolysis Half-life (t½) at pH 7.4Hydrolysis Half-life (t½) at pH 5.0
This compound isobutanal diisobutyl acetalEstimated to be in the range of hours to a few daysEstimated to be in the range of minutes to hours
Commercial Standard 1: Acetaldehyde Diethyl Acetal (Acyclic) CH₃CH(OCH₂CH₃)₂Several days to weeksHours
Commercial Standard 2: Representative 1,3-Dioxane Linker (Cyclic) Cyclic acetal structureWeeks to monthsDays

Note: The hydrolysis half-lives are estimates based on general chemical principles and available data for similar structures. Actual values can vary based on specific experimental conditions.

Experimental Protocols

The determination of acetal hydrolysis rates is crucial for evaluating their potential as drug linkers. The following are detailed methodologies for key experiments cited in the literature for such analysis.

Experimental Protocol 1: HPLC-Based assay for Monitoring Acetal Hydrolysis

Objective: To quantify the rate of hydrolysis of an acetal compound at different pH values by measuring the decrease in the concentration of the starting material over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Acetal compound of interest

  • Phosphate buffer solutions (pH 7.4 and pH 5.0)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Autosampler and data acquisition software

Procedure:

  • Sample Preparation: Prepare a stock solution of the acetal compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup:

    • For each pH condition, add a small aliquot of the acetal stock solution to a pre-warmed (typically 37°C) phosphate buffer solution (pH 7.4 or 5.0) to initiate the hydrolysis reaction. The final concentration of the acetal should be in the analytical range of the HPLC method.

    • Gently mix the solution and start a timer.

  • HPLC Analysis:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a neutralizing agent or a high concentration of organic solvent.

    • Inject the quenched sample into the HPLC system.

    • Elute the components using a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile).

    • Monitor the elution of the acetal compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak area of the acetal at each time point.

    • Plot the natural logarithm of the acetal concentration (or peak area) versus time.

    • The slope of the resulting linear plot will be the negative of the first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Experimental Protocol 2: NMR Spectroscopy for Real-Time Monitoring of Acetal Hydrolysis

Objective: To monitor the hydrolysis of an acetal in real-time by observing the disappearance of reactant signals and the appearance of product signals in the Nuclear Magnetic Resonance (NMR) spectrum.

Materials:

  • Acetal compound of interest

  • Deuterated buffer solutions (e.g., phosphate buffer in D₂O at pD 7.4 and pD 5.0)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the acetal compound in a deuterated buffer solution directly within an NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature (e.g., 37°C).

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the NMR spectra.

    • Identify the characteristic signals of the acetal and its hydrolysis products (aldehyde/ketone and alcohol).

    • Integrate the signals corresponding to a specific proton on the acetal and a proton on one of the products.

    • Calculate the relative concentrations of the acetal and product at each time point from the integral values.

    • Plot the concentration of the acetal versus time and fit the data to a first-order decay model to determine the rate constant and half-life.

Signaling Pathways and Experimental Workflows

The application of acetal linkers in ADCs involves a series of steps from administration to payload release. The following diagrams illustrate the general workflow of an ADC utilizing a pH-sensitive acetal linker and the chemical logic of acid-catalyzed hydrolysis.

ADC_Workflow cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_release Payload Release ADC Antibody-Drug Conjugate (Acetal Linker Intact) Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting & Binding Endosome Endosome (pH ~5.5-6.2) Tumor_Cell->Endosome Internalization Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Acetal Hydrolysis Apoptosis Cell Death Payload->Apoptosis

Workflow of an ADC with a pH-sensitive acetal linker.

Acetal_Hydrolysis Acetal Acetal Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H⁺ Carbocation Carbocation Intermediate Protonated_Acetal->Carbocation - Alcohol 1 Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbonyl Carbonyl (Aldehyde/Ketone) Protonated_Hemiacetal->Carbonyl - Alcohol 2, - H⁺ Alcohol1 Alcohol 1 Alcohol2 Alcohol 2 H2O H₂O H3O H₃O⁺ H_plus H⁺

Acid-catalyzed hydrolysis mechanism of an acetal.

Conclusion

The selection of an appropriate linker is a critical decision in the design of ADCs. This compound, as an acyclic acetal, is expected to exhibit faster hydrolysis rates under acidic conditions compared to more stable cyclic acetal linkers. This property could be advantageous for applications requiring rapid payload release. However, its stability at physiological pH needs to be carefully evaluated to ensure an adequate therapeutic window. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the performance of this and other acetal-based linkers, enabling the selection of the most suitable candidate for a given drug delivery application.

References

Quantitative Analysis of 2-Methyl-1,1-bis(2-methylpropoxy)propane: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of 2-Methyl-1,1-bis(2-methylpropoxy)propane in complex mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The selection of an appropriate method is critical for accurate quantification in research, quality control, and various stages of drug development.

Methodology Comparison

The choice between GC-MS and HPLC-RID will depend on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection based on changes in the refractive index of the mobile phase.
Selectivity High, due to mass spectral data providing structural information.Low to moderate, as the detector is non-specific.
Sensitivity High, often in the picogram to femtogram range.Low, typically in the microgram to nanogram range.[1][2]
Sample Volatility Requires the analyte to be volatile or amenable to derivatization.Suitable for non-volatile and thermally labile compounds.
Gradient Elution Not applicable (uses temperature programming).Not compatible with RID, requiring isocratic elution.[2][3]
Sample Throughput Moderate, with typical run times of 15-30 minutes.Moderate, with typical run times of 10-20 minutes.
Instrumentation Cost HighModerate

Experimental Protocols

Below are detailed, proposed experimental protocols for the quantitative analysis of this compound using GC-MS and HPLC-RID.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the sensitive and selective quantification of this compound, taking advantage of its likely volatility.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample matrix, add 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial for analysis.

  • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume to concentrate the analyte.

2. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Inlet Temperature 250 °C[4]
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 split ratio)[4]
Oven Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
MS Source Temp. 230 °C[5]
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[4][5]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

3. Calibration

Prepare a series of calibration standards of this compound in the extraction solvent over the desired concentration range. Analyze these standards under the same GC-MS conditions to construct a calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol

This method is a viable alternative, particularly if the analyte is not sufficiently volatile or if a GC-MS is unavailable. As the analyte lacks a strong UV chromophore, a universal detector like RID is necessary.[1][6]

1. Sample Preparation

  • Sample preparation will depend on the matrix. For relatively clean samples, a simple "dilute and shoot" approach may be feasible.

  • For more complex matrices, a solid-phase extraction (SPE) may be required to remove interfering compounds.[7][8]

  • Ensure the final sample is dissolved in the mobile phase.

2. HPLC-RID Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System (or equivalent)
Detector Agilent 1260 Infinity II Refractive Index Detector (RID)[9]
Column Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm) or a suitable reverse-phase C18 column.
Mobile Phase Isocratic mixture of hexane and isopropanol (e.g., 95:5 v/v) for normal-phase, or acetonitrile and water for reverse-phase. Note: Gradient elution is not compatible with RID.[2][3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
RID Temperature 35 °C
Injection Volume 20 µL

3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase. Analyze these standards under the same HPLC-RID conditions to generate a calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

Quantitative Analysis Workflow General Workflow for Quantitative Analysis Sample Sample Receipt and Login Prep Sample Preparation (e.g., LLE, SPE, Dilution) Sample->Prep Select appropriate protocol GC_MS_Analysis GC-MS Analysis Prep->GC_MS_Analysis For volatile analytes HPLC_RID_Analysis HPLC-RID Analysis Prep->HPLC_RID_Analysis For non-chromophoric analytes Data_Processing Data Processing (Peak Integration, Calibration) GC_MS_Analysis->Data_Processing HPLC_RID_Analysis->Data_Processing Quantification Quantification and Reporting Data_Processing->Quantification

Caption: A generalized workflow for the quantitative analysis of a target analyte.

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-1,1-bis(2-methylpropoxy)propane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Methyl-1,1-bis(2-methylpropoxy)propane, ensuring compliance and minimizing risk.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Personnel Protection: Ensure all personnel in the vicinity are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A safety data sheet for a related mixture suggests that for skin protection, nitrile rubber gloves (0.4 mm) with a breakthrough time of 4-8 hours are suitable[2].

  • Ventilation: Ensure the area is well-ventilated to avoid the inhalation of any potential vapors[2].

  • Containment: For liquid spills, contain the material to prevent it from entering drains or waterways. Use a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to collect the spillage[2].

  • Collection: Place the absorbed material into a suitable, clearly labeled, and sealed container for disposal[2][3].

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol

The disposal of this compound should be conducted in accordance with all local, regional, and national regulations.

Disposal Step Procedure Key Considerations
1. Waste Identification Although not classified as hazardous under GHS, it is best practice to treat all chemical waste with caution. Label the waste container clearly as "Waste this compound".Accurate labeling is essential for proper disposal by waste management professionals.
2. Container Selection Use a chemically compatible and leak-proof container. The original container is often a suitable choice. Ensure the container is in good condition and can be securely sealed[3].Avoid using containers that may react with the chemical.
3. Waste Segregation Collect the waste stream in a separate container to avoid mixing with other chemical wastes.Chemical compatibility is crucial to prevent dangerous reactions in the waste container.
4. Licensed Disposal Arrange for the disposal of the chemical waste through a licensed and reputable waste disposal contractor. Your institution's EHS department can facilitate this process.Professional disposal ensures compliance with environmental regulations.
5. Documentation Maintain records of the disposal process, including the name of the chemical, quantity, date of disposal, and the waste contractor used.Proper documentation is a key component of laboratory compliance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound A Identify Waste Chemical: This compound B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Assess Hazards (GHS Classification: Not Hazardous) B->C D Select Appropriate & Compatible Waste Container C->D Proceed with Standard Chemical Disposal Protocol spill Spill Occurs C->spill E Label Container Clearly: 'Waste this compound' D->E F Segregate from Other Chemical Wastes E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Contractor G->H I Complete and Retain Disposal Documentation H->I contain Contain Spill with Inert Absorbent Material spill->contain Follow Spill Response Protocol collect Collect and Place in Sealed Container for Disposal contain->collect collect->G Transfer to Waste Area

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Logistical Guidance for Handling 2-Methyl-1,1-bis(2-methylpropoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

Aggregated data from multiple suppliers reported to the European Chemicals Agency (ECHA) indicate that 2-Methyl-1,1-bis(2-methylpropoxy)propane does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[1] However, in the absence of a comprehensive SDS, treating the substance with a degree of caution is recommended.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information can be useful in planning experimental setups and storage conditions.

PropertyValueSource
Molecular FormulaC₁₂H₂₆O₂PubChem[1]
Molecular Weight202.33 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number13262-24-3PubChem[1]

Personal Protective Equipment (PPE)

When handling chemicals with incomplete hazard information, a conservative approach to PPE is warranted. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if aerosols are generated.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for the operational handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_dispense Dispense Chemical in a Fume Hood prep_setup->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_store Store in a Tightly Sealed Container handle_use->handle_store disp_waste Collect Waste in a Labeled, Compatible Container handle_store->disp_waste disp_consult Consult Institutional Waste Disposal Guidelines disp_waste->disp_consult disp_dispose Dispose of Waste Through Approved Channels disp_consult->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.